Ripk1-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H26F3N5O4 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
4-amino-1-[(3-methyloxetan-3-yl)methyl]-3-[1-[2-[3-(trifluoromethoxy)phenyl]acetyl]-2,3-dihydroindol-5-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C28H26F3N5O4/c1-27(14-39-15-27)13-35-12-20(23-24(35)26(38)34-33-25(23)32)17-5-6-21-18(11-17)7-8-36(21)22(37)10-16-3-2-4-19(9-16)40-28(29,30)31/h2-6,9,11-12H,7-8,10,13-15H2,1H3,(H2,32,33)(H,34,38) |
InChI Key |
KFHZLTRBSZRXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CN2C=C(C3=C2C(=O)NN=C3N)C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC(=CC=C6)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Ripk1-IN-20: A Technical Guide to its Mechanism of Action in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a crucial checkpoint, and its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of Ripk1-IN-20, a potent and selective inhibitor of RIPK1, in the context of necroptosis.
Mechanism of Action of this compound
This compound is a type-II kinase inhibitor that targets the ATP-binding pocket of RIPK1. Unlike type-I inhibitors that bind to the active conformation of the kinase, this compound preferentially binds to and stabilizes an inactive conformation of RIPK1 known as the "DLG-out" state. This nomenclature refers to the orientation of the Aspartate-Leucine-Glycine (DLG) motif within the activation loop of the kinase. By locking RIPK1 in this inactive state, this compound effectively prevents the autophosphorylation of RIPK1 and its subsequent phosphorylation of downstream targets, thereby inhibiting the initiation of the necroptotic signaling cascade.
The Necroptosis Signaling Pathway and the Role of this compound
The canonical necroptosis pathway is typically initiated by extrinsic signals, such as the binding of Tumor Necrosis Factor-alpha (TNFα) to its receptor, TNFR1. This leads to the formation of Complex I at the plasma membrane, which can initiate pro-survival signaling. However, under conditions where caspase-8 activity is inhibited, a switch to a pro-death signaling pathway occurs, leading to the formation of a cytosolic complex known as the necrosome or Complex IIb.
The key components of the necrosome are RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Within this complex, RIPK1 and RIPK3, which both contain a RIP Homotypic Interaction Motif (RHIM), interact and undergo reciprocal phosphorylation, leading to their activation. Activated RIPK3 then phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, oligomerized MLKL forms pores, leading to a loss of membrane integrity, cell swelling, and ultimately, lytic cell death.
This compound intervenes at the critical early step of this cascade. By binding to RIPK1 and preventing its kinase activity, it blocks the formation and activation of the necrosome. This prevents the downstream phosphorylation of RIPK3 and MLKL, effectively halting the execution of necroptosis.
Quantitative Data for this compound
The potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Species | Reference |
| IC50 (RIPK1 Kinase) | 59.8 nM | Biochemical Kinase Assay | Not Specified | [1] |
| EC50 (Necroptosis) | 1.06–4.58 nM | Cellular Necroptosis Assay | Human, Mouse | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RIPK1 inhibitors. Below are representative protocols for key experiments used to characterize the activity of compounds like this compound.
Experimental Workflow
The general workflow for characterizing a RIPK1 inhibitor involves a multi-step process, starting from a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess its efficacy in a biological context, and finally, target engagement and downstream signaling analysis.
RIPK1 Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 (e.g., BPS Bioscience, Cat. No. 79334)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
This compound or other test compounds
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 20 µL of a master mix containing RIPK1 enzyme and MBP substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Cellular Necroptosis Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to cell death.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 colon adenocarcinoma cells, mouse L929 fibrosarcoma cells, or human U937 monocytic cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Human or mouse TNFα
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7571)
-
White, opaque 96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα (e.g., 10-100 ng/mL), a SMAC mimetic (e.g., 100 nM - 1 µM), and z-VAD-fmk (e.g., 20-50 µM).
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated, necroptosis-induced control and determine the EC50 value.
Western Blot Analysis of RIPK1 and MLKL Phosphorylation
This technique is used to detect the phosphorylation status of key necroptosis signaling proteins, which is indicative of their activation.
Materials:
-
Cells treated as described in the cellular necroptosis assay.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit for protein quantification.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies specific for total RIPK1, phospho-RIPK1 (Ser166), total MLKL, and phospho-MLKL (Ser358).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Immunoprecipitation of the Necrosome Complex
This method is used to isolate the necrosome complex and analyze its components, confirming the inhibitory effect of this compound on its formation.
Materials:
-
Cells treated to induce necroptosis in the presence or absence of this compound.
-
Immunoprecipitation (IP) lysis buffer (e.g., a non-denaturing buffer like Triton X-100-based buffer) with protease and phosphatase inhibitors.
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
Materials for Western blot analysis as described above.
Procedure:
-
Lyse the treated cells in IP lysis buffer.
-
Pre-clear the lysates by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against RIPK1, RIPK3, and MLKL to assess the composition of the necrosome.
Conclusion
This compound is a potent and selective inhibitor of RIPK1 kinase activity, acting through the stabilization of the inactive "DLG-out" conformation. This mechanism effectively blocks the initiation of the necroptotic cascade, preventing the formation of the necrosome and subsequent cell death. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel RIPK1 inhibitors, facilitating further research and drug development in the field of necroptosis-mediated diseases.
References
The Discovery and Chemical Properties of Ripk1-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and chemical properties of Ripk1-IN-20, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details the compound's mechanism of action, summarizes its key quantitative data, and provides comprehensive experimental protocols for its characterization.
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways governing inflammation, cell survival, and programmed cell death.[1] One of the key pathways regulated by RIPK1 is necroptosis, a form of regulated necrosis that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade, making it a prime therapeutic target for the development of novel anti-inflammatory agents.
Discovery of this compound
This compound, also referred to as compound 20 in the primary literature, was identified through a structure-based drug design and lead optimization program aimed at developing potent and selective type-II kinase inhibitors of RIPK1.[1] The discovery process involved the screening of a chemical library and subsequent optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties. The co-crystal structure of this compound in complex with the RIPK1 kinase domain has been determined (PDB ID: 8I2N), providing valuable insights into its binding mode.[1]
Chemical Properties of this compound
The chemical structure and key properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | 2-(1H-Indazol-6-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide |
| CAS Number | 3026543-19-8 |
| Molecular Formula | C₁₆H₁₂F₃N₃O₂ |
| Molecular Weight | 347.28 g/mol |
| Appearance | Solid |
Quantitative Data
The inhibitory activity of this compound against RIPK1 kinase and its ability to block necroptosis in cellular assays have been quantified.
Table 1: In Vitro Activity of this compound
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | Human RIPK1 | IC₅₀ | 59.8 nM | [1] |
| Cellular Necroptosis Assay | Human HT-29 cells | EC₅₀ | 1.06 - 4.58 nM | [1] |
| Cellular Necroptosis Assay | Murine L929 cells | EC₅₀ | 1.06 - 4.58 nM | [1] |
Mechanism of Action
This compound is a type-II kinase inhibitor of RIPK1.[1] Unlike type-I inhibitors that bind to the active conformation of the kinase, type-II inhibitors bind to the inactive "DFG-out" conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding often leads to higher selectivity as it exploits a less conserved allosteric pocket adjacent to the ATP-binding site. The co-crystal structure of this compound with RIPK1 confirms its binding to the inactive conformation, thereby preventing the kinase from adopting its active state and initiating the downstream signaling cascade that leads to necroptosis.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not explicitly provided in the primary literature, the general synthetic scheme for this class of compounds involves the coupling of a substituted indazole acetic acid with a substituted aniline.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.[2][3]
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 2.5 µL of a solution containing RIPK1 enzyme and MBP substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (HT-29 Cells)
This cell-based assay measures the ability of this compound to protect cells from TNFα-induced necroptosis.[1]
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Human Tumor Necrosis Factor-alpha (TNFα)
-
SM-164 (a SMAC mimetic)
-
z-VAD-FMK (a pan-caspase inhibitor)
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Seed HT-29 cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the compound dilutions for 1 hour.
-
Induce necroptosis by adding a mixture of TNFα (e.g., 20 ng/mL), SM-164 (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells.
-
Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add an equal volume of CellTiter-Glo® reagent to each well, mix, and measure the luminescence.
-
Calculate the percent cell viability for each compound concentration relative to untreated controls and determine the EC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: RIPK1 Signaling Pathway and Point of Intervention by this compound.
Experimental Workflow
Caption: Experimental Workflow for the Characterization of this compound.
Logical Relationship: Mechanism of Action
Caption: Mechanism of Action of this compound as a Type-II Kinase Inhibitor.
References
Ripk1-IN-20: A Technical Guide to its Inhibition of RIPK1 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular fate in response to inflammatory stimuli, playing a pivotal role in the regulation of necroptosis, apoptosis, and inflammatory pathways.[1][2][3][4][5][6][7] Its kinase activity is a key driver of programmed cell death and has been implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases. Consequently, the development of specific RIPK1 inhibitors is a significant area of therapeutic interest.[1][3][8][9] This technical guide provides an in-depth overview of Ripk1-IN-20, a potent inhibitor of RIPK1 kinase activity, summarizing its quantitative effects and detailing the experimental methodologies used for its characterization.
This compound: Quantitative Profile
This compound demonstrates significant and specific inhibitory activity against RIPK1 kinase. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Description |
| IC50 | 59.8 nM | The half-maximal inhibitory concentration of this compound against RIPK1 kinase activity in a biochemical assay. |
| EC50 | 1.06–4.58 nM | The half-maximal effective concentration of this compound in blocking TNFα-induced necroptosis in human and mouse cell lines. |
Mechanism of Action
This compound exerts its effect by directly targeting the kinase domain of RIPK1, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis. The precise binding mode of this compound to the RIPK1 kinase domain has not been publicly disclosed in the reviewed literature. However, like many kinase inhibitors, it is hypothesized to bind within the ATP-binding pocket, preventing the transfer of phosphate and thereby inhibiting kinase function.
Signaling Pathways
The following diagrams illustrate the central role of RIPK1 in necroptosis and apoptosis signaling and the proposed mechanism of action for this compound.
References
- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 3. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Receptor-interacting protein kinase 1 (RIPK1) inhibitor: a review of the patent literature (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of RIPK1 Inhibition in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline. Neuroinflammation, driven by microglia, is increasingly recognized as a critical component of AD pathogenesis. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key mediator of this inflammatory response and a promising therapeutic target. This technical guide explores the therapeutic potential of inhibiting RIPK1 in Alzheimer's disease, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways. While the specific compound "Ripk1-IN-20" is not prominently featured in the current body of research, this guide will focus on the well-characterized effects of potent RIPK1 inhibitors such as Necrostatin-1s (Nec-1s) and others that have been investigated in the context of AD.
The Role of RIPK1 in Alzheimer's Disease Pathogenesis
RIPK1 is a serine/threonine kinase that acts as a critical signaling node in cellular pathways regulating inflammation and cell death, including necroptosis.[1][2][3] In the context of Alzheimer's disease, RIPK1 is highly expressed in microglia within the human brain.[4][5][6] Its activation is linked to the promotion of a disease-associated microglial (DAM) phenotype, which is characterized by a pro-inflammatory state and reduced phagocytic capacity.[4][5][6] This impairment in microglial function contributes to the accumulation of Aβ plaques and exacerbates neuroinflammation, creating a vicious cycle that drives disease progression.[4][5][6]
Inhibition of RIPK1 kinase activity has been shown to have multiple neuroprotective effects in preclinical models of AD.[7][8] These benefits include a reduction in amyloid burden, decreased levels of pro-inflammatory cytokines, and improved cognitive function.[4][5][6][8] Mechanistically, RIPK1 inhibition appears to shift microglia from a detrimental pro-inflammatory state to a more neuroprotective phenotype, enhancing their ability to clear Aβ plaques.[4][5][6] Furthermore, by blocking necroptosis, RIPK1 inhibitors may directly protect neurons from cell death.[1]
Quantitative Data on RIPK1 Inhibition in Preclinical AD Models
The following tables summarize key quantitative findings from preclinical studies investigating the effects of RIPK1 inhibitors in mouse models of Alzheimer's disease.
Table 1: Effects of RIPK1 Inhibition on Amyloid Pathology
| Compound | Mouse Model | Treatment Duration | Reduction in Aβ Plaque Burden | Reference |
| Necrostatin-1s | APP/PS1 | 1 month | Significant reduction in Thioflavin S-positive plaques | [4] |
| Necrostatin-1s | APP/PS1 | Not specified | Reduced Aβ plaque burden | [8] |
| Necrostatin-1s | 5XFAD | Not specified | Reduced cell loss | [8] |
Table 2: Effects of RIPK1 Inhibition on Neuroinflammation
| Compound | Mouse Model | Outcome Measure | Result | Reference |
| Necrostatin-1s | APP/PS1 | Pro-inflammatory Cytokine Levels | Significant reduction | [8] |
| RIPK1 Inhibition | APP/PS1 | Microglial Cst7 Expression (DAM marker) | Reduced expression | [4][5] |
| RIPK1 Inhibition | General Neuroinflammation Models | M1 to M2 microglial shift | Promoted M2 phenotype | [1] |
Table 3: Effects of RIPK1 Inhibition on Cognitive Function
| Compound | Mouse Model | Behavioral Test | Outcome | Reference |
| Necrostatin-1s | APP/PS1 | Spatial Memory Tests | Improved performance | [8] |
| RIPK1 Inhibition (genetic) | APP/PS1 | Not specified | Reduced memory deficits | [4][5][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of RIPK1 inhibitors in Alzheimer's disease models.
Animal Models and Drug Administration
-
Mouse Models: The most commonly used mouse model is the APP/PS1 transgenic mouse, which overexpresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ plaque deposition and cognitive deficits.[4][5][6] The 5XFAD mouse model is also utilized.[8]
-
Drug Administration: RIPK1 inhibitors, such as Necrostatin-1s, are typically administered systemically, for example, via intraperitoneal injections or oral gavage. Treatment duration in studies has ranged from one to several months.[4]
Immunohistochemistry for Aβ Plaque Analysis
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat.
-
Staining:
-
For total Aβ plaques, sections are incubated with an anti-Aβ antibody (e.g., 6E10).
-
For dense-core plaques, sections are stained with Thioflavin S.
-
-
Imaging and Quantification: Stained sections are imaged using a fluorescence or confocal microscope. Plaque burden is quantified by calculating the percentage of the stained area in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
Measurement of Inflammatory Cytokines
-
Tissue Homogenization: Brain tissue from specific regions is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Behavioral Testing for Cognitive Function
-
Morris Water Maze: This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are measured.
-
Y-Maze: This test assesses short-term spatial working memory. The test is based on the innate tendency of rodents to explore novel environments. The sequence of arm entries is recorded to determine the percentage of spontaneous alternations.
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: RIPK1 signaling cascade in the context of Alzheimer's disease.
Caption: A typical experimental workflow for evaluating RIPK1 inhibitors in AD mouse models.
Caption: The logical framework for the therapeutic targeting of RIPK1 in Alzheimer's disease.
Future Directions and Clinical Outlook
The preclinical evidence strongly supports the targeting of RIPK1 as a novel therapeutic strategy for Alzheimer's disease.[4][5][6][9] Several small molecule RIPK1 inhibitors are now advancing into clinical trials for various inflammatory and neurodegenerative conditions, including AD.[2][7] Future research should focus on:
-
Identifying the optimal therapeutic window: Determining the most effective stage of the disease to initiate RIPK1 inhibitor therapy.
-
Long-term safety and efficacy: Evaluating the long-term effects of RIPK1 inhibition in chronic neurodegenerative conditions.
-
Biomarker development: Identifying biomarkers to monitor the target engagement and therapeutic response to RIPK1 inhibitors in clinical trials.
References
- 1. Frontiers | Targeting necroptosis in Alzheimer’s disease: can exercise modulate neuronal death? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. DSpace [repository.escholarship.umassmed.edu]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
Ripk1-IN-20 and the Therapeutic Potential of RIPK1 Inhibition in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is characterized by chronic, relapsing inflammation of the gastrointestinal tract. Current therapeutic strategies, while effective for many, have limitations related to efficacy, loss of response, and adverse effects, underscoring the need for novel therapeutic targets. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in signaling pathways that control inflammation and cell death, making it an attractive target for IBD intervention. This technical guide provides an in-depth overview of the rationale and evidence for targeting RIPK1 in IBD, with a focus on the potential of specific inhibitors like Ripk1-IN-20. While in vivo data for this compound in IBD models is not yet publicly available, its potent in vitro activity warrants an examination of the broader class of RIPK1 inhibitors to understand its potential. This document details the mechanism of action, summarizes key preclinical and clinical data for representative RIPK1 inhibitors, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.
Introduction to this compound and the Rationale for RIPK1 Inhibition
This compound is a potent and specific inhibitor of RIPK1 kinase activity. Commercially available data indicates its strong in vitro profile, capable of blocking TNFα-induced necroptosis in both human and murine cell lines.
| Compound | Target | IC50 | EC50 (Anti-necroptosis) |
| This compound | RIPK1 Kinase | 59.8 nM[1][2][3] | 1.06–4.58 nM[1][2][3] |
The kinase activity of RIPK1 is a key driver of necroptosis, a pro-inflammatory form of programmed cell death implicated in the pathogenesis of IBD. By inhibiting this activity, compounds like this compound have the potential to mitigate the inflammatory cascade and tissue damage characteristic of the disease. While in vivo studies for this compound have not been published, extensive research on other RIPK1 inhibitors, such as GSK2982772 and Necrostatin-1, provides a strong foundation for its potential as an IBD therapeutic.
The Role of RIPK1 in IBD Pathogenesis: A Signaling Nexus
RIPK1 is a serine/threonine kinase that functions as a central regulator of cellular stress and inflammatory responses, particularly downstream of the tumor necrosis factor receptor 1 (TNFR1). Its role is multifaceted, acting as both a scaffold for pro-survival signals and, through its kinase activity, a trigger for cell death and inflammation.
-
Pro-Survival Scaffolding Function: In the initial response to TNFα binding to TNFR1, RIPK1 is recruited to form Complex I at the cell membrane. Here, it acts as a scaffold, becoming ubiquitinated, which leads to the activation of the NF-κB and MAPK pathways. These pathways promote the expression of pro-survival and pro-inflammatory genes.[4][5]
-
Kinase-Dependent Cell Death and Inflammation: When the pro-survival signaling is compromised, RIPK1 can dissociate from the membrane and form cytosolic cell death-inducing complexes.
-
Complex IIa (Apoptosis): RIPK1 can interact with FADD and Caspase-8 to trigger apoptosis (programmed cell death).[4]
-
Complex IIb (Necrosome): In the absence of active Caspase-8, RIPK1 kinase activity becomes critical. It auto-phosphorylates and recruits RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL). This leads to the formation of the "necrosome."[4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause lytic cell death, or necroptosis. This releases damage-associated molecular patterns (DAMPs), fueling a potent inflammatory response.[6][7]
-
In the context of IBD, elevated levels of TNFα create a microenvironment where the kinase-dependent functions of RIPK1 can become pathogenic, driving intestinal epithelial cell death and perpetuating inflammation.[8][9]
Preclinical Evidence for RIPK1 Inhibition in IBD Models
Multiple preclinical studies using various animal models of colitis have demonstrated the therapeutic potential of RIPK1 kinase inhibition.
Quantitative Data from In Vivo Colitis Models
The efficacy of RIPK1 inhibitors has been most extensively studied in the dextran sulfate sodium (DSS)-induced colitis model, which mimics features of ulcerative colitis, and the T-cell transfer model of colitis, which reflects aspects of Crohn's disease.
Table 1: Efficacy of RIPK1 Inhibitors in the DSS-Induced Colitis Model
| Compound | Model | Key Findings | Reference |
| Necrostatin-1 (Nec-1) | Acute DSS-induced colitis in mice | - Significantly reduced weight loss compared to vehicle.- Increased colon length vs. DSS control.- Decreased bleeding and diarrhea scores.- Reduced serum IL-6 levels. | [6][7] |
| GSK2982772 | DSS-induced colitis in mice | - Ameliorated intestinal barrier injury.- Reduced disruption of tight junctions.- Suppressed release of chemokines and adhesion molecules from damaged IECs. | [10] |
| Necrosis Inhibitor (NI) | Chronic DSS-induced colitis in mice | - Significantly improved Disease Activity Index (DAI) score.- Significantly longer colon length vs. DSS group (73.3 ± 9.9 mm vs. 49.8 ± 5.0 mm for 30mg/kg).- Reduced histological colitis scores.- Significantly reduced TNF-α mRNA levels in the colon. | [11] |
Table 2: Efficacy of RIPK1 Inhibitors in the T-Cell Transfer Colitis Model
| Compound | Model | Key Findings | Reference |
| GSK547 | CD4+CD45RBhigh T-cell transfer into SCID mice | - Significantly reduced weight loss and colonic shortening.- Markedly decreased endoscopic and histological scores of colitis.- Reduced colonic protein expression of IFN-γ, IL-17A, TNF-α, CXCL-1, IL-6, and IL-12/23p40. | [12] |
Clinical Development of RIPK1 Inhibitors: The Case of GSK2982772
GSK2982772 is the most clinically advanced RIPK1 inhibitor for which data in IBD is available. It has undergone Phase I studies in healthy volunteers and a Phase IIa study in patients with active ulcerative colitis.
Pharmacokinetics and Safety in Healthy Volunteers
A first-in-human, randomized, placebo-controlled study evaluated single ascending doses (0.1-120 mg) and repeat doses (20 mg QD to 120 mg BID for 14 days) of GSK2982772.[13][14][15]
Table 3: Summary of Phase I Data for GSK2982772 in Healthy Volunteers
| Parameter | Finding | Reference |
| Safety & Tolerability | Generally safe and well-tolerated. Most common AEs were mild contact dermatitis and headache. No deaths or serious AEs reported. | [13] |
| Pharmacokinetics (PK) | Approximately linear PK over the dose range studied. No evidence of drug accumulation upon repeat dosing. | [13] |
| Target Engagement (TE) | >90% RIPK1 target engagement achieved over a 24-hour period for the 60 mg and 120 mg BID dosing regimens. | [13] |
Phase IIa Efficacy and Safety in Ulcerative Colitis
A multicenter, randomized, double-blind, placebo-controlled study (NCT02903966) investigated GSK2982772 in patients with active UC.[8][9][16][17]
Table 4: Summary of Phase IIa Data for GSK2982772 in Ulcerative Colitis
| Parameter | Design | Key Findings | Reference |
| Dosing | Randomized 2:1 to GSK2982772 (60 mg TID) or placebo for 42 days, followed by an open-label extension. | - Safety: Generally well-tolerated with no new safety concerns. Most AEs were mild; headache was most frequent (33% in GSK2982772 group vs. 17% in placebo).- Distribution: Well distributed into colonic tissue, with concentrations in biopsy samples generally higher than in plasma.- Efficacy: No significant differences observed between treatment and placebo groups for histological disease activity or clinical efficacy endpoints (e.g., Mayo endoscopic score). | [8][9][17][18] |
| Primary Outcome | Safety and Tolerability | Conclusion: While safe, GSK2982772 monotherapy at the tested dose did not demonstrate efficacy in patients with active UC. | [8][9] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating the therapeutic potential of RIPK1 inhibitors. Below are representative protocols for key preclinical models.
DSS-Induced Colitis Model
This model is used to induce acute or chronic colitis that resembles human ulcerative colitis, characterized by damage to the intestinal epithelial barrier.
-
Animals: 8-week-old male C57BL/6 mice.
-
Induction of Colitis: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS; MW 36,000-50,000) in the drinking water for 7 consecutive days.[11]
-
Treatment Protocol:
-
Prepare the RIPK1 inhibitor (e.g., Necrostatin-1) in a vehicle such as 10% DMSO in saline.
-
Administer the inhibitor via intraperitoneal (i.p.) injection daily, starting from day 0 of DSS administration. A typical dose for Necrostatin-1 is 10 mg/kg.[19]
-
A vehicle control group (receiving 10% DMSO only) and a healthy control group (no DSS, no treatment) must be included.
-
-
Monitoring and Endpoints:
-
Daily: Record body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Endpoint (Day 8-10): Euthanize mice, measure colon length from the cecum to the anus.
-
Histology: Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological scoring of inflammation and tissue damage.
-
Cytokine Analysis: Homogenize a colon segment to measure cytokine levels (e.g., TNF-α, IL-6) by ELISA or mRNA levels by RT-qPCR.[11]
-
CD4+CD45RBhigh T-Cell Transfer Colitis Model
This model mimics the T-cell-driven pathology of Crohn's disease.[20]
-
Animals:
-
Cell Isolation:
-
Isolate spleens from donor mice and prepare a single-cell suspension.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS).
-
Stain enriched cells with fluorescently-labeled antibodies against CD4 and CD45RB.
-
Using fluorescence-activated cell sorting (FACS), isolate the CD4+CD45RBhigh population (naive T-cells).[12][21]
-
-
Induction of Colitis:
-
Treatment Protocol:
-
Begin treatment when mice exhibit initial signs of colitis (e.g., ~5% body weight loss).
-
Administer the RIPK1 inhibitor (e.g., GSK547 at 30 mg/kg) or vehicle orally once or twice daily.[12]
-
-
Monitoring and Endpoints:
-
Weekly: Monitor body weight.
-
Endpoint (e.g., 3-4 weeks post-treatment):
-
Perform in vivo endoscopy to score mucosal damage.
-
Euthanize and harvest colon for length measurement and histological scoring.
-
Isolate lamina propria lymphocytes to analyze T-cell populations (e.g., Th1, Th17) by flow cytometry.
-
Analyze colonic tissue for cytokine protein levels.[12]
-
-
Ex Vivo Human IBD Explant Culture
This model provides a translational bridge by using patient-derived tissue to assess a drug's direct effect on the human disease microenvironment.[22][23]
-
Tissue Acquisition: Obtain mucosal biopsies from the inflamed intestine of IBD patients undergoing routine endoscopy. All procedures require informed consent and ethical approval.[24]
-
Culture Protocol:
-
Immediately place biopsies in culture medium (e.g., serum-free HL1 medium with glutamine and antibiotics).
-
Place individual biopsies in a 24-well plate.
-
Add the RIPK1 inhibitor at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).[24]
-
-
Analysis:
-
Culture the explants for 24 hours.
-
Collect the culture supernatant.
-
Measure the concentration of a panel of inflammatory mediators (e.g., TNFα, IL-6, IL-1β, IL-17A, IFNγ) using a multiplex immunoassay (e.g., Luminex) or ELISA.[12][23]
-
Calculate the percentage of cytokine inhibition for the drug-treated samples relative to the vehicle control.
-
Conclusion and Future Directions
The inhibition of RIPK1 kinase activity represents a compelling and mechanistically sound strategy for the treatment of Inflammatory Bowel Disease. Preclinical data from various IBD models consistently demonstrate that blocking this pathway can ameliorate intestinal inflammation and tissue damage. Potent inhibitors like this compound, with strong in vitro anti-necroptotic activity, are promising candidates for further investigation.
However, the clinical translation has proven challenging, as evidenced by the lack of efficacy of GSK2982772 monotherapy in a Phase IIa trial for ulcerative colitis.[8][9] This outcome highlights several key considerations for the future development of RIPK1 inhibitors:
-
Patient Selection: The role of necroptosis may be more prominent in specific subsets of IBD patients. Identifying biomarkers to enrich for patients most likely to respond to RIPK1 inhibition could be critical.
-
Combination Therapy: RIPK1 inhibitors may be more effective in combination with other agents, such as TNF blockers, where they could potentially restore response or allow for dose reduction.
-
Compound Properties: The development of gut-restricted inhibitors could maximize local efficacy in the intestine while minimizing potential systemic side effects.[25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RIPK1-IN-20_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 10. RIPK1 inhibitor ameliorates colitis by directly maintaining intestinal barrier homeostasis and regulating following IECs-immuno crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Necrosis Inhibitor on Dextran Sulfate Sodium Induced Chronic Colitis Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 18. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. reprocell.com [reprocell.com]
- 23. Reproducing the human mucosal environment ex vivo: Inflammatory Bowel Disease as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A novel gut-restricted RIPK1 inhibitor, SZ-15, ameliorates DSS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of a Potent and Selective RIPK1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a representative potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor. The methodologies and data presented herein are synthesized from publicly available research on various RIPK1 inhibitors and are intended to serve as a detailed resource for professionals in the field of drug discovery and development.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular processes of inflammation and cell death, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases.[3][4] Consequently, the development of potent and selective RIPK1 inhibitors has emerged as a promising therapeutic strategy.[3][4][5] This guide details the in vitro assays and data interpretation necessary to characterize the potency and selectivity of a novel RIPK1 inhibitor.
Data Presentation: Potency and Selectivity Profile
The in vitro characterization of a RIPK1 inhibitor involves determining its potency against the target kinase and its selectivity across the human kinome. The following table summarizes representative data for various published RIPK1 inhibitors, illustrating the typical quantitative metrics used.
| Compound/Inhibitor | Assay Type | Target | IC50/EC50 (nM) | Kinase Selectivity (at 1-10 µM) | Reference |
| RI-962 | ADP-Glo | Human RIPK1 | 5.9 | Highly selective against a panel of 408 kinases. Only MLK3 showed significant inhibition (IC50 = 3.75 µM). | [6] |
| PK68 | In vitro kinase assay | Human RIPK1 | ~90 | Highly selective against a panel of 369 kinases. | [7] |
| GSK3145095 (6) | P33 radiolabeled assay / KINOMEscan | Human RIPK1 | N/A | Complete kinase selectivity against 359 and 456 kinases, respectively. | [8] |
| ZB-R-55 | ADP-Glo / 33P-radiolabeled assay | Human RIPK1 | 5.7 / 16 | <30% inhibition against Reaction Biology Corp and Eurofins kinase panels at 1 µM. | [9] |
| Nec-1 | ADP-Glo | Human RIPK1 | Comparable to AZ'902 | Almost exclusive selectivity for RIPK1. | [4][10] |
| UAMC-3861 (22) | Cellular Necroptosis Assay | Human RIPK1 | 1.1 (necroptosis inhibition) | Selective over PERK. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an inhibitor's characteristics. Below are protocols for key in vitro experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and thus the kinase activity.
Protocol:
-
Reagents: Recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the RIPK1 enzyme, the test inhibitor at various concentrations, and the substrate.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target protein in living cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a luminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the active site of the target protein). When the tracer is bound to the NanoLuc®-fusion protein, BRET occurs. A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding a NanoLuc®-RIPK1 fusion protein.
-
Assay Setup:
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ fluorescent tracer to the cells.
-
Add the test inhibitor at various concentrations.
-
Incubate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
-
BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-enabled plate reader.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The BRET ratio is then plotted against the inhibitor concentration to determine the cellular IC50 value.
Kinase Selectivity Profiling (KINOMEscan™)
This competition binding assay assesses the selectivity of an inhibitor against a large panel of human kinases.
Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. A test compound is profiled against a large panel of kinases (e.g., over 450). The amount of the test compound that binds to each kinase is measured by quantifying the amount of an immobilized active-site directed ligand that is displaced by the test compound. The results are reported as the percent of the kinase that is bound by the test compound at a specific concentration.
Protocol:
-
Compound Submission: Provide the test inhibitor at a specified concentration (e.g., 10 µM).
-
Assay Performance: The compound is screened against the KINOMEscan™ panel of human kinases.
-
Data Analysis: The results are typically presented as the percentage of the control (%Ctrl), where a lower %Ctrl indicates stronger binding of the inhibitor to the kinase. The data can be visualized as a dendrogram of the human kinome, providing a clear picture of the inhibitor's selectivity. For kinases showing significant inhibition, follow-up IC50 or Kd determinations can be performed.
Mandatory Visualizations
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis).[1]
Caption: Simplified RIPK1 signaling pathway downstream of TNFR1.
Experimental Workflow for In Vitro Characterization
This diagram outlines the logical flow of experiments for characterizing a novel RIPK1 inhibitor, from initial biochemical screening to detailed cellular and selectivity profiling.
Caption: Workflow for in vitro characterization of a RIPK1 inhibitor.
Conclusion
The in vitro characterization of a RIPK1 inhibitor requires a multi-faceted approach, combining biochemical and cellular assays to robustly determine its potency and selectivity. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of novel RIPK1 inhibitors, which is a critical step in the development of new therapeutics for a variety of diseases. The use of standardized assays and clear data presentation, as outlined here, ensures the generation of high-quality, reproducible data essential for advancing promising candidates into further preclinical and clinical development.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 6. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 12. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
Investigating the Impact of Ripk1 Inhibition on Cellular Models of Sepsis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, often characterized by a cytokine storm and extensive cell death. Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) has emerged as a critical regulator of these processes, playing a dual role in both promoting cell survival through NF-κB signaling and mediating cell death via apoptosis and necroptosis. This technical guide explores the impact of Ripk1 inhibition in cellular models of sepsis, providing a framework for investigating novel therapeutic strategies targeting this kinase. While specific data for the inhibitor Ripk1-IN-20 is not extensively available in public literature, this document leverages data from widely studied Ripk1 inhibitors, such as Necrostatin-1s, and genetic models to delineate the expected effects and provide detailed experimental protocols.
Introduction to Ripk1 in Sepsis
Receptor-interacting serine/threonine-protein kinase 1 (Ripk1) is a key signaling node that integrates signals from various upstream receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptor 1 (TNFR1), both of which are central to the pathophysiology of sepsis.[1][2] The cellular response to Ripk1 activation is highly context-dependent and is largely determined by its post-translational modifications, particularly ubiquitination and phosphorylation.
-
Pro-survival Signaling: In the canonical NF-κB pathway, Ripk1 acts as a scaffold, leading to the transcription of pro-survival and pro-inflammatory genes.[3][4]
-
Pro-death Signaling: The kinase activity of Ripk1 is crucial for the induction of programmed cell death pathways, including apoptosis and necroptosis.[2][3][4] Necroptosis, a form of regulated necrosis, is particularly relevant in sepsis as it leads to the release of damage-associated molecular patterns (DAMPs), which can amplify the inflammatory response.[5]
Given its central role in mediating inflammation and cell death, pharmacological inhibition of Ripk1 kinase activity presents a promising therapeutic strategy for mitigating the detrimental effects of sepsis.
Key Signaling Pathways
The signaling cascades initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of sepsis, and TNF-α are critical in understanding the role of Ripk1.
TLR4 Signaling Pathway
LPS is primarily recognized by TLR4, initiating a signaling cascade that leads to the production of inflammatory cytokines. Ripk1 is a key component of the TRIF-dependent arm of TLR4 signaling.
TNFR1 Signaling and Necroptosis
Upon binding of TNF-α to TNFR1, a signaling complex is formed that can lead to either cell survival or cell death. In the context of sepsis, and particularly when caspase-8 is inhibited, Ripk1 kinase activity can lead to the formation of the necrosome, a complex of Ripk1 and Ripk3, which ultimately results in necroptotic cell death mediated by MLKL.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the impact of Ripk1 inhibition in a cellular model of sepsis using macrophages.
Cell Culture and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound (or other Ripk1 inhibitor, e.g., Necrostatin-1s).
-
Pan-caspase inhibitor (e.g., z-VAD-FMK).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
Propidium Iodide (PI) for cell death analysis.
-
Experimental Workflow: Cytokine Production Assay
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for adherence.[1]
-
Inhibitor Pre-treatment: The following day, remove the culture medium and pre-treat the cells with varying concentrations of this compound (or another Ripk1 inhibitor) for 1 hour.[6][7]
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL.[1]
-
Incubation: Incubate the plate for a specified period, typically 6 to 24 hours, depending on the cytokine of interest.[7]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[6][7]
Experimental Workflow: Necroptosis Assay
To specifically induce and measure necroptosis, co-treatment with a pan-caspase inhibitor is often required to block apoptosis.
Detailed Protocol:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 as described in the cytokine production assay.
-
Induction of Necroptosis: Treat the cells with LPS (e.g., 100 ng/mL) in the presence of a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[8]
-
Incubation: Incubate for 24 hours.
-
Cell Death Assessment:
-
Fluorescence Microscopy: Stain the cells with Propidium Iodide (PI), which enters cells with compromised membranes, and a nuclear counterstain like Hoechst. Capture images using a fluorescence microscope and quantify the percentage of PI-positive (necroptotic) cells.[8]
-
Flow Cytometry: Harvest the cells, stain with PI, and analyze using a flow cytometer to quantify the percentage of dead cells.
-
Data Presentation: Expected Outcomes of Ripk1 Inhibition
Based on studies using Ripk1 inhibitors (like Necrostatin-1s) and kinase-dead Ripk1 models, the following outcomes are anticipated when using an effective Ripk1 inhibitor such as this compound in cellular models of sepsis.
Effect on Inflammatory Cytokine Production
Inhibition of Ripk1 kinase activity is expected to reduce the production of key pro-inflammatory cytokines in response to LPS stimulation.
| Treatment Group | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | Reference |
| Control (no treatment) | Baseline | Baseline | N/A |
| LPS (100 ng/mL) | 100% | 100% | N/A |
| LPS + Ripk1 Inhibitor | Reduced | Reduced | [9][10] |
| Ripk1 Kinase-Dead Macrophages + LPS | Significantly Reduced | Significantly Reduced | [8] |
Effect on Necroptosis
Ripk1 inhibition is expected to protect macrophages from necroptotic cell death induced by LPS in the presence of a caspase inhibitor.
| Treatment Group | % PI-Positive Cells (Necroptosis) | Reference |
| Control | Baseline | N/A |
| LPS + z-VAD | Increased | [8] |
| LPS + z-VAD + Ripk1 Inhibitor | Significantly Reduced | [8] |
| Ripk1 Kinase-Dead Macrophages + LPS + z-VAD | Significantly Reduced | [8] |
Conclusion
Investigating the impact of this compound and other Ripk1 inhibitors in cellular models of sepsis provides a robust platform for preclinical drug development. The experimental protocols detailed in this guide offer a systematic approach to quantifying the effects of Ripk1 inhibition on key pathological features of sepsis, namely excessive cytokine production and necroptotic cell death. The expected reduction in these inflammatory and cell death markers with Ripk1 inhibition underscores the therapeutic potential of targeting this kinase in sepsis and other inflammatory diseases. Further studies are warranted to translate these in vitro findings into in vivo models and ultimately to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. K45A mutation of RIPK1 results in poor necroptosis and cytokine signaling in macrophages, which impacts inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for Ripk1-IN-20 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ripk1-IN-20, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in primary cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of RIPK1-mediated signaling pathways, particularly necroptosis and inflammation.
Introduction to this compound
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1.[1] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis, and necroptosis.[2][3][4][5][6] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis, and for RIPK1-dependent apoptosis.[7][8][9] By inhibiting RIPK1 kinase activity, this compound can be used to dissect the role of RIPK1 in these processes and as a potential therapeutic agent in diseases driven by excessive necroptosis and inflammation.[5][8]
Mechanism of Action:
This compound potently inhibits the kinase activity of RIPK1 with an IC50 value of 59.8 nM.[1] This inhibition prevents the autophosphorylation of RIPK1 at key residues like Ser166, which is a critical step for its activation and the subsequent recruitment and activation of RIPK3.[3][8] The formation of the RIPK1-RIPK3 necrosome is a central event in the execution of necroptosis.[7][8] By blocking this initial step, this compound effectively abrogates the downstream signaling cascade that leads to the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), its oligomerization, and translocation to the plasma membrane, which ultimately results in cell lysis.[3][7] In primary human and mouse cells, this compound has been shown to block TNFα-induced necroptosis with an EC50 ranging from 1.06 to 4.58 nM.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and provide a general reference for working concentrations of reagents commonly used to induce necroptosis in primary cell cultures.
Table 1: this compound Activity
| Parameter | Value | Cell Types | Reference |
| IC50 (RIPK1 Kinase Inhibition) | 59.8 nM | Biochemical Assay | [1] |
| EC50 (TNFα-induced Necroptosis Inhibition) | 1.06 - 4.58 nM | Human and Mouse Cells | [1] |
Table 2: Typical Reagent Concentrations for Inducing Necroptosis in Primary Cells
| Reagent | Typical Working Concentration | Purpose | Reference |
| TNFα (Tumor Necrosis Factor-alpha) | 10 - 100 ng/mL | Initiates necroptosis signaling cascade | [10][11] |
| z-VAD-FMK (pan-caspase inhibitor) | 20 - 50 µM | Inhibits apoptosis, shunting the pathway towards necroptosis | [10][11] |
| SMAC mimetics (e.g., LCL161, Birinapant) | 100 nM - 1 µM | Antagonize cIAP1/2, promoting RIPK1 kinase activation | [11] |
| Necrostatin-1 (Nec-1s, another RIPK1 inhibitor) | 10 - 30 µM | Positive control for RIPK1 kinase inhibition | [10][11] |
Signaling Pathways and Experimental Workflow
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNFα-induced signaling pathways, leading to cell survival, apoptosis, or necroptosis. This compound specifically targets the kinase activity of RIPK1, thereby inhibiting the necroptosis and RIPK1-dependent apoptosis pathways.
Caption: RIPK1 Signaling in Cell Fate Decisions.
Experimental Workflow
The diagram below outlines a typical experimental workflow for investigating the effect of this compound on necroptosis in primary cell cultures.
Caption: General experimental workflow.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's datasheet for the molecular weight of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, as recommended by the supplier.[1]
Protocol for Inducing and Inhibiting Necroptosis in Primary Macrophages
This protocol provides an example of how to use this compound to study its effect on necroptosis in primary bone marrow-derived macrophages (BMDMs).
Materials:
-
Primary BMDMs
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant murine TNFα
-
z-VAD-FMK
-
Vehicle control (DMSO)
-
96-well and 6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed primary BMDMs in appropriate tissue culture plates at a suitable density. For a 96-well plate for viability assays, seed approximately 5 x 10^4 cells per well. For a 6-well plate for Western blotting, seed approximately 2 x 10^6 cells per well. Allow cells to adhere and recover overnight.[12]
-
Pre-treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., a range from 1 nM to 1 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNFα and z-VAD-FMK in complete culture medium at the desired final concentrations (e.g., 20 ng/mL TNFα and 20 µM z-VAD-FMK).[11]
-
Add the necroptosis-inducing stimuli to the wells already containing this compound or vehicle.
-
Include control wells: untreated cells, cells with this compound alone, and cells with TNFα + z-VAD-FMK alone.
-
-
Incubation: Incubate the plates for the desired time period. For cell viability assays, 4-24 hours is a typical range.[11][12] For analysis of protein phosphorylation, shorter time points (e.g., 1-4 hours) may be optimal.[12]
-
Endpoint Analysis: Proceed with the desired analysis as described in the protocols below.
Cell Viability Assessment (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membrane integrity, a hallmark of necroptosis.
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate with treated cells
-
Plate reader
Procedure:
-
Following the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully collect a portion of the supernatant from each well without disturbing the cell monolayer.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting the phosphorylation status of key necroptosis pathway proteins.
Materials:
-
Treated cells in 6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-RIPK1 (Ser166), anti-p-MLKL (Ser358), anti-RIPK1, anti-MLKL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
After treatment, place the 6-well plates on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Denature the protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
Flow Cytometry for Apoptosis and Necroptosis Discrimination
This method uses Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between healthy, apoptotic, and necroptotic/late apoptotic cells.[13]
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or 7-AAD
-
Annexin V binding buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
After treatment, collect both the supernatant (containing detached, dead cells) and the adherent cells (by trypsinization or gentle scraping).
-
Combine the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V binding buffer.
-
Add Annexin V-FITC and PI (or 7-AAD) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Necroptotic/late apoptotic cells: Annexin V-positive, PI-positive
-
Troubleshooting and Considerations
-
Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability. It is crucial to perform experiments with cells from multiple donors to ensure the reproducibility of the results.
-
Inhibitor Specificity: While this compound is a potent RIPK1 inhibitor, it is good practice to include other controls, such as a structurally unrelated RIPK1 inhibitor (e.g., Nec-1s) or genetic knockdown/knockout of RIPK1, to confirm that the observed effects are on-target.
-
Distinguishing Apoptosis and Necroptosis: The use of a pan-caspase inhibitor like z-VAD-FMK is essential to drive the cell death pathway towards necroptosis. However, it is important to confirm the mode of cell death using multiple assays, such as the Annexin V/PI staining and checking for the phosphorylation of key necroptosis markers like MLKL.[13][14]
-
DMSO Concentration: Ensure that the final concentration of the DMSO vehicle is consistent across all experimental conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
References
- 1. RIPK1-IN-20_TargetMol [targetmol.com]
- 2. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]
- 10. RIPK1 maintains epithelial homeostasis by inhibiting apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioradiations.com [bioradiations.com]
- 14. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIPK1 Inhibition in Mouse Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific information regarding a compound designated "Ripk1-IN-20." The following application notes and protocols are based on published data for other well-characterized small molecule inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), such as Necrostatin-1 (Nec-1), Necrostatin-1s (Nec-1s), and GSK2982772. These protocols should serve as a valuable starting point for researchers investigating novel RIPK1 inhibitors in the context of neuroinflammation. Optimization of dosage, administration route, and timing will be necessary for any new compound.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways in the central nervous system (CNS).[1][2][3][4] Its kinase activity is implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory diseases, making it a promising therapeutic target.[2][5][6] RIPK1 acts as a molecular switch, capable of initiating pro-survival signaling through NF-κB or promoting cell death via apoptosis or necroptosis.[1][4][6] In the context of neuroinflammation, RIPK1 activation in microglia and astrocytes can drive the production of pro-inflammatory cytokines and contribute to a detrimental inflammatory environment.[5] Inhibition of RIPK1 kinase activity has demonstrated therapeutic potential in various preclinical models of neuroinflammation by reducing inflammatory responses and protecting against neuronal cell death.[2][7][8]
These application notes provide a summary of dosages and administration of common RIPK1 inhibitors in various mouse models of neuroinflammation, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation: Dosage and Administration of RIPK1 Inhibitors
The following tables summarize the dosages and administration routes of commonly used RIPK1 inhibitors in different mouse models of neuroinflammation based on published studies.
Table 1: RIPK1 Inhibitor Dosage in Lipopolysaccharide (LPS)-Induced Neuroinflammation Models
| Compound | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| Necrostatin-1s (Nec-1s) | C57BL/6J | 10 mg/kg, once daily | Intraperitoneal (i.p.) | Mitigated depressive-like behaviors and reduced pro-inflammatory cytokine levels. | [7] |
Table 2: RIPK1 Inhibitor Dosage in Experimental Autoimmune Encephalomyelitis (EAE) Model (Multiple Sclerosis Model)
| Compound | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| RIPK1 inhibitor (unnamed) | C57BL/6 | Dose-dependent | Not Specified | Ameliorated EAE disease severity and reduced neuroinflammation. | [9] |
Table 3: RIPK1 Inhibitor Dosage in D-Galactose-Induced Aging and Postoperative Cognitive Dysfunction (POCD) Model
| Compound | Mouse Strain | Dosage | Administration Route | Key Findings | Reference |
| Necrostatin-1 (Nec-1) | C57BL/6J | Single dose (unspecified) | Intraperitoneal (i.p.) | Alleviated postoperative cognitive deficits and perioperative neuroinflammation. | [8] |
Experimental Protocols
Protocol 1: Induction of Neuroinflammation using Lipopolysaccharide (LPS) and Treatment with a RIPK1 Inhibitor
This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice using LPS and subsequent treatment with a generic RIPK1 inhibitor.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
RIPK1 inhibitor (e.g., Necrostatin-1s)
-
Sterile, pyrogen-free 0.9% saline
-
Vehicle for RIPK1 inhibitor (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal handling and monitoring equipment
Procedure:
-
Acclimatization: House mice in a controlled environment (12h light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to the experiment.[8][10]
-
Drug Preparation:
-
Dissolve LPS in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL).
-
Prepare the RIPK1 inhibitor solution in the chosen vehicle. For example, to prepare a 10 mg/kg dose for a 20g mouse in a 100 µL injection volume, the final concentration would be 2 mg/mL.
-
-
Animal Grouping: Randomly assign mice to the following experimental groups (n=8-10 mice per group):
-
Vehicle control
-
LPS + Vehicle
-
LPS + RIPK1 inhibitor
-
RIPK1 inhibitor alone
-
-
Treatment Administration:
-
Administer the RIPK1 inhibitor or vehicle via i.p. injection once daily for a predetermined number of days (e.g., 3 days).
-
-
LPS Administration:
-
On the final day of treatment, administer a single i.p. injection of LPS (e.g., 0.5-1 mg/kg) or saline to the respective groups.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of sickness (piloerection, lethargy, reduced activity).
-
At a specified time point post-LPS injection (e.g., 24 hours), euthanize the mice.
-
Collect blood samples for cytokine analysis.
-
Perfuse the animals with ice-cold PBS and collect brain tissue (hippocampus, cortex) for biochemical and histological analysis.
-
-
Outcome Measures:
-
Behavioral tests: (e.g., open field test, forced swim test) can be performed before sacrifice to assess depressive-like behaviors.
-
Biochemical analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA or multiplex assays.
-
Western Blot: Analyze the expression and phosphorylation of key signaling proteins (e.g., p-RIPK1, Iba1, GFAP) in brain lysates.
-
Immunohistochemistry/Immunofluorescence: Stain brain sections to visualize microglial and astrocyte activation (Iba1 and GFAP markers, respectively).
-
Visualizations
RIPK1 Signaling Pathway in Neuroinflammation
Caption: RIPK1 signaling downstream of TNFR1.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow.
Logical Relationship of RIPK1 Inhibition in Neuroinflammation
Caption: Logic of RIPK1 inhibition's therapeutic effect.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 activation mediates neuroinflammation and disease progression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting RIPK1 Limits Neuroinflammation and Alleviates Postoperative Cognitive Impairments in D-Galactose-Induced Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. congress.sanofimedical.com [congress.sanofimedical.com]
- 10. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting RIPK1 Phosphorylation Following Ripk1-IN-20 Treatment
Topic: Western Blot Protocol for Detecting RIPK1 Phosphorylation after Ripk1-IN-20 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for initiating necroptosis, a form of regulated necrosis.[4][5] This process is marked by the autophosphorylation of RIPK1 on several residues, with phosphorylation at Serine 166 (p-RIPK1 Ser166) serving as a key biomarker for RIPK1 kinase activation and the induction of necroptosis.[4][6] Small molecule inhibitors targeting the kinase activity of RIPK1, such as this compound, are valuable tools for studying its role in various diseases and as potential therapeutic agents.[5][7][8]
These application notes provide a detailed protocol for utilizing Western blotting to detect changes in RIPK1 phosphorylation at Ser166 in cell cultures treated with the RIPK1 inhibitor, this compound. This method is crucial for verifying the efficacy of the inhibitor and understanding its impact on the RIPK1 signaling pathway.
Signaling Pathway of RIPK1 Activation and Inhibition
The diagram below illustrates the signaling cascade leading to RIPK1 phosphorylation and necroptosis upon stimulation with Tumor Necrosis Factor alpha (TNFα), and the point of intervention for a RIPK1 inhibitor like this compound. In this pathway, TNFα binding to its receptor (TNFR1) can trigger the formation of a signaling complex that, under specific conditions (e.g., caspase inhibition), leads to the activation of RIPK1's kinase activity.[4][9] Activated RIPK1 then autophosphorylates, leading to the recruitment and phosphorylation of RIPK3 and subsequently MLKL, culminating in necroptotic cell death.[4][5] this compound acts by directly inhibiting the kinase function of RIPK1, thereby preventing its autophosphorylation and blocking the downstream necroptotic signaling.
Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the major steps involved in the Western blot protocol for detecting p-RIPK1 (Ser166).
References
- 1. Phospho-RIP (Ser320) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. RIP Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Application of Ripk1-IN-20 in a Human Organoid Model of Intestinal Inflammation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, making it a promising therapeutic target for inflammatory bowel disease (IBD).[1][2] Human intestinal organoids (HIOs), three-dimensional structures derived from stem cells that mimic the architecture and function of the intestinal epithelium, offer a powerful in vitro model to study IBD pathogenesis and evaluate novel therapeutics.[3][4] This document provides detailed application notes and protocols for utilizing Ripk1-IN-20, a potent and selective RIPK1 inhibitor, in a human intestinal organoid model of inflammation.
RIPK1 functions as a key signaling node downstream of tumor necrosis factor receptor 1 (TNFR1).[5] Depending on the cellular context and post-translational modifications, RIPK1 can either promote cell survival and pro-inflammatory signaling through NF-κB activation or induce programmed cell death in the form of apoptosis or necroptosis.[6][7] In the intestinal epithelium, dysregulation of RIPK1 signaling is implicated in the excessive cell death and inflammation characteristic of IBD.[7][8] Inhibition of RIPK1 kinase activity has been shown to protect against intestinal inflammation and cell death in preclinical models, highlighting the therapeutic potential of targeting this pathway.[9][10][11]
These protocols describe the establishment of an inflammation model in HIOs using tumor necrosis factor-alpha (TNF-α) and the subsequent application of this compound to assess its efficacy in mitigating inflammatory responses and cell death.
Signaling Pathway Overview
The signaling cascade initiated by TNF-α binding to its receptor, TNFR1, can lead to distinct cellular outcomes regulated by RIPK1. In a simplified view, upon TNF-α stimulation, Complex I is formed, which can lead to the activation of the pro-survival NF-κB pathway in a RIPK1 scaffold-dependent manner. Alternatively, under conditions where NF-κB activation is compromised, RIPK1 kinase activity can lead to the formation of Complex IIa/b (the ripoptosome), triggering caspase-8-mediated apoptosis, or the necroptosome (Complex IIc), leading to RIPK3-MLKL-mediated necroptosis.[5][10] this compound specifically inhibits the kinase function of RIPK1, thereby blocking the pathways leading to apoptosis and necroptosis without affecting its scaffolding function in NF-κB activation.
Experimental Workflow
The general workflow for assessing the efficacy of this compound in a human intestinal organoid model of inflammation involves several key steps: the establishment and maturation of HIOs, induction of inflammation, treatment with the inhibitor, and subsequent analysis of various endpoints.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound in a TNF-α-induced intestinal organoid inflammation model. This data is representative of expected outcomes based on published literature.[10]
Table 1: Effect of this compound on TNF-α-Induced Cell Death in Human Intestinal Organoids
| Treatment Group | Concentration | % Dead Organoids (Mean ± SD) |
| Vehicle Control | - | 5.2 ± 1.5 |
| TNF-α | 50 ng/mL | 85.7 ± 6.3 |
| TNF-α + this compound | 1 µM | 10.3 ± 2.1 |
| TNF-α + this compound | 10 µM | 6.8 ± 1.8 |
Table 2: Gene Expression Analysis of Inflammatory Cytokines in HIOs
| Treatment Group | Relative Gene Expression (Fold Change vs. Vehicle) | |
| CXCL10 | IL-6 | |
| Vehicle Control | 1.0 | 1.0 |
| TNF-α (50 ng/mL) | 15.4 ± 2.1 | 25.8 ± 3.5 |
| TNF-α + this compound (10 µM) | 14.9 ± 1.9 | 24.5 ± 3.1 |
Table 3: Caspase-3/7 Activity in HIOs
| Treatment Group | Caspase-3/7 Activity (RLU, Mean ± SD) |
| Vehicle Control | 1,500 ± 250 |
| TNF-α (50 ng/mL) | 12,800 ± 1,100 |
| TNF-α + this compound (10 µM) | 2,100 ± 350 |
Experimental Protocols
Protocol 1: Culture of Human Intestinal Organoids
This protocol is adapted from established methods for culturing HIOs from adult stem cells.[12][13]
Materials:
-
Human intestinal crypts or commercially available organoids
-
Basement membrane matrix (e.g., Matrigel®)
-
Intestinal Organoid Culture Medium (see recipe below)
-
24-well tissue culture plates
-
Gentle cell dissociation reagent
-
Phosphate-buffered saline (PBS)
Intestinal Organoid Culture Medium:
-
Advanced DMEM/F-12
-
1x N-2 supplement
-
1x B-27 supplement
-
100 ng/mL Noggin
-
50 ng/mL EGF
-
1 µg/mL R-spondin1
-
10 mM HEPES
-
1x Glutamax
-
10 µM Y-27632 (ROCK inhibitor, for the first 2-4 days after passaging)
-
100 U/mL Penicillin-Streptomycin
Procedure:
-
Thaw basement membrane matrix on ice.
-
Pre-warm a 24-well plate at 37°C.
-
If starting from established organoids, remove the culture medium and add 1 mL of gentle cell dissociation reagent to each well.
-
Mechanically disrupt the basement membrane domes by pipetting up and down.
-
Transfer the organoid fragments to a conical tube and incubate according to the manufacturer's instructions for the dissociation reagent.
-
Centrifuge the fragments at 300 x g for 5 minutes.
-
Resuspend the organoid pellet in a 1:1 mixture of fresh culture medium and basement membrane matrix.
-
Plate 50 µL domes of the organoid-matrix suspension into the center of each well of the pre-warmed 24-well plate.
-
Incubate at 37°C for 10-15 minutes to allow the domes to solidify.
-
Gently add 500 µL of pre-warmed Intestinal Organoid Culture Medium to each well.
-
Change the medium every 2-3 days. Passage the organoids every 7-10 days.
Protocol 2: Induction of Inflammation and Treatment with this compound
Materials:
-
Mature human intestinal organoids (cultured for at least 7 days post-passaging)
-
Recombinant human TNF-α
-
This compound (dissolved in DMSO)
-
Intestinal Organoid Culture Medium
-
Cell viability assay reagents (e.g., CellTiter-Glo® 3D)
-
Caspase activity assay reagents (e.g., Caspase-Glo® 3/7)
Procedure:
-
On the day of the experiment, aspirate the old medium from the organoid cultures.
-
Prepare fresh culture medium containing the desired concentrations of TNF-α and this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 500 µL of the treatment medium to the respective wells:
-
Vehicle control (medium with DMSO)
-
TNF-α alone
-
TNF-α + this compound (at various concentrations)
-
This compound alone (as a control for toxicity)
-
-
Incubate the plates at 37°C for the desired time course (e.g., 24-48 hours).
Protocol 3: Assessment of Cell Viability and Apoptosis
Cell Viability Assay:
-
After the treatment period, equilibrate the 24-well plate and cell viability reagent to room temperature.
-
Add a volume of cell viability reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Caspase-3/7 Activity Assay:
-
Follow a similar procedure to the cell viability assay, using the appropriate caspase activity reagent.
-
Measure the resulting luminescence to determine the level of apoptosis.
Protocol 4: Gene Expression Analysis by qPCR
Materials:
-
RNA extraction kit suitable for 3D cultures
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CXCL10, IL6, GAPDH)
Procedure:
-
After treatment, carefully aspirate the medium and wash the organoid domes with cold PBS.
-
Add a suitable lysis buffer directly to the wells and mechanically disrupt the domes to release the cellular contents.
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, appropriate primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
Conclusion
The human intestinal organoid model provides a physiologically relevant platform to investigate the role of RIPK1 in intestinal inflammation and to evaluate the therapeutic potential of inhibitors like this compound. The protocols outlined here offer a framework for conducting such studies, from organoid culture and inflammation induction to the assessment of key cellular and molecular endpoints. The use of this compound is expected to significantly reduce TNF-α-induced cell death in HIOs, demonstrating the compound's potential for mitigating epithelial damage in IBD.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 3. Development of a Human Intestinal Organoid Model for In Vitro Studies on Gut Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Human Intestinal Organoids in Tissue Repair Approaches in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interplay of IKK, NF-κB and RIPK1 signaling in the regulation of cell death, tissue homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dysregulation of Intestinal Epithelial Cell RIPK Pathways Promotes Chronic Inflammation in the IBD Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated A20 promotes TNF-induced and RIPK1-dependent intestinal epithelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necroptosis in Intestinal Inflammation and Cancer: New Concepts and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Stable Cell Line to Study Ripk1-IN-20 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2] As a serine/threonine kinase, RIPK1's activity is implicated in a variety of inflammatory diseases and cancer, making it a compelling target for therapeutic intervention.[3][4][5] Ripk1-IN-20 is a potent and selective inhibitor of RIPK1 kinase activity.[6] The development of resistance to targeted therapies is a significant challenge in drug development. Establishing a stable cell line resistant to this compound is a valuable tool for understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and developing strategies to overcome it.[7][8]
These application notes provide a detailed protocol for generating and characterizing a this compound resistant stable cell line. The protocols cover long-term drug exposure to induce resistance, methods to assess the degree of resistance, and biochemical assays to probe the underlying signaling changes.
Data Presentation
Table 1: Determination of IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| This compound Resistant | 1500 | 30 |
Table 2: Effect of this compound on RIPK1 Autophosphorylation
| Cell Line | Treatment | p-RIPK1 (Ser166) Level (Relative to Untreated Parental) |
| Parental | Untreated | 1.0 |
| Parental | This compound (50 nM) | 0.2 |
| This compound Resistant | Untreated | 1.5 |
| This compound Resistant | This compound (1500 nM) | 0.8 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Stable Cell Line
This protocol describes the generation of a drug-resistant cell line using a continuous, dose-escalation method.[7][9][10]
Materials:
-
Parental cancer cell line (e.g., HT-29, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound:
-
Initiate Drug Selection:
-
Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[14]
-
Maintain the cells in this concentration, changing the medium every 3-4 days, until the cell growth rate returns to a level comparable to the untreated parental cells.[15]
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[7]
-
At each concentration, allow the cells to recover and resume normal proliferation before the next dose escalation. This process can take several weeks to months.[16]
-
If significant cell death is observed, reduce the magnitude of the concentration increase.[7]
-
-
Cryopreservation:
-
It is crucial to create frozen stocks of the cells at each stage of resistance development. This provides a backup in case of contamination or cell death at higher drug concentrations.[9]
-
-
Establishment of the Stable Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.[7]
-
The resulting cell line is considered a this compound resistant stable cell line.
-
-
Stability of Resistance:
-
To confirm the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks).
-
Re-determine the IC50 for this compound. A stable resistant line should maintain its high IC50 value.
-
Protocol 2: Cell Viability Assay to Determine IC50
This protocol outlines the use of a colorimetric or luminescent assay to measure cell viability and determine the IC50 of this compound.[12]
Materials:
-
Parental and this compound resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CCK-8, MTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in a complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8/MTT, 10 minutes for CellTiter-Glo).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of RIPK1 Phosphorylation
This protocol describes the detection of phosphorylated RIPK1 (a marker of its activation) by Western blotting.[17]
Materials:
-
Parental and this compound resistant cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RIPK1 Ser166, anti-total RIPK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat parental and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 1-2 hours). Include untreated controls.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total RIPK1 and a loading control like β-actin.
-
Protocol 4: RIPK1 Kinase Activity Assay
This protocol describes a method to measure the kinase activity of RIPK1 in cell lysates using a commercially available kit, such as the ADP-Glo™ Kinase Assay.[18][19]
Materials:
-
Parental and this compound resistant cells
-
This compound
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Prepare Cell Lysates:
-
Treat and lyse cells as described in Protocol 3.
-
-
Kinase Reaction:
-
Follow the manufacturer's protocol for the kinase assay kit.
-
Typically, this involves adding the cell lysate to a reaction mixture containing a RIPK1 substrate and ATP.
-
-
ADP Detection:
-
After the kinase reaction, the amount of ADP produced is measured. In the ADP-Glo™ assay, a reagent is added to convert ADP to ATP, and a second reagent is added to measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the RIPK1 kinase activity.
-
Compare the kinase activity in untreated and this compound-treated parental and resistant cells.
-
Visualizations
Caption: Ripk1 signaling pathway and the inhibitory action of this compound.
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. amsbio.com [amsbio.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis and Necroptosis with a RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular stress responses, acting as a key signaling node in the pathways of apoptosis and necroptosis.[1][2][3] Its dual functionality as both a scaffold and a kinase allows it to mediate either cell survival or programmed cell death, making it a significant target in various inflammatory and degenerative diseases.[1][2][4][5] The kinase activity of RIPK1 is essential for the induction of both apoptosis and necroptosis under specific cellular conditions.[1][2][6]
This document provides detailed application notes and protocols for the use of Ripk1-IN-20 , a representative potent and selective inhibitor of RIPK1 kinase activity, in the analysis of apoptosis and necroptosis by flow cytometry. Understanding the impact of RIPK1 inhibition on cell fate is crucial for drug discovery and development efforts targeting pathways regulated by this kinase.
Disclaimer: Specific information for a compound named "this compound" was not publicly available at the time of this writing. Therefore, the following application notes and protocols are based on the established principles of RIPK1 inhibition by well-characterized, selective RIPK1 kinase inhibitors.
Mechanism of Action of RIPK1 in Apoptosis and Necroptosis
RIPK1's role in cell death is context-dependent, primarily initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1) pathway.[7][8][9] Upon TNFR1 activation, RIPK1 is recruited to the receptor signaling complex (Complex I), where it can either promote cell survival via NF-κB activation or initiate cell death.[7][8][9]
-
Apoptosis (RIPK1-dependent): In the absence of pro-survival signals, RIPK1 can dissociate from the membrane-bound complex to form a cytosolic complex (Complex IIa) with FADD and pro-caspase-8, leading to caspase-8 activation and subsequent execution of apoptosis.[5][9]
-
Necroptosis: When caspase-8 is inhibited or absent, RIPK1 kinase activity becomes crucial for the formation of another cytosolic complex (Complex IIb, or the necrosome) with RIPK3.[1][2] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane rupture and necroptotic cell death.[1][10]
This compound , as a selective RIPK1 kinase inhibitor, is expected to block the autophosphorylation of RIPK1, thereby preventing the downstream signaling cascades that lead to both RIPK1-dependent apoptosis and necroptosis.
Signaling Pathway Diagrams
Caption: RIPK1 signaling pathways in apoptosis and necroptosis and the inhibitory action of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment designed to assess the effect of this compound on apoptosis and necroptosis induced in a cell line (e.g., HT-29 or Jurkat cells).
| Treatment Group | Live Cells (%) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Inducer (e.g., TNFα + Smac mimetic + zVAD-fmk) | 20.7 ± 4.5 | 8.3 ± 1.9 | 71.0 ± 5.2 |
| Inducer + this compound (1 µM) | 85.4 ± 3.3 | 5.1 ± 1.2 | 9.5 ± 2.5 |
| This compound only (1 µM) | 94.8 ± 2.5 | 2.7 ± 0.9 | 2.5 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Induction of Apoptosis and Necroptosis
This protocol describes the induction of cell death in a susceptible cell line to test the efficacy of this compound.
Materials:
-
Cell line (e.g., HT-29, Jurkat, L929)
-
Complete cell culture medium
-
TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
This compound
-
DMSO (vehicle for inhibitors)
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed cells at an appropriate density in culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of TNFα, Smac mimetic, zVAD-fmk, and this compound in their respective recommended solvents (e.g., sterile water for TNFα, DMSO for others).
-
To induce RIPK1-dependent apoptosis:
-
Pre-treat cells with this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Add TNFα (e.g., 10-100 ng/mL) and a Smac mimetic (e.g., 100 nM).
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
To induce necroptosis:
-
Pre-treat cells with this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Add a pan-caspase inhibitor such as zVAD-fmk (e.g., 20-50 µM) for 30-60 minutes.
-
Add TNFα (e.g., 10-100 ng/mL) and a Smac mimetic (e.g., 100 nM).
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
Include appropriate controls: untreated cells, cells treated with inducer cocktail only, and cells treated with this compound only.
-
Proceed to Protocol 2 for flow cytometry analysis.
Protocol 2: Flow Cytometry Analysis of Apoptosis and Necroptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for distinguishing between live, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently collect the culture supernatant (containing detached dead cells).
-
Wash the adherent cells once with PBS and detach them using a gentle method like trypsinization or scraping.
-
Combine the detached cells with the supernatant from the previous step.
-
For suspension cells, collect the cells directly from the culture flask.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution (e.g., 50 µg/mL).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow Diagram
Caption: Experimental workflow for flow cytometry analysis of apoptosis and necroptosis with this compound.
References
- 1. Interaction of RIPK1 and A20 modulates MAPK signaling in murine acetaminophen toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Pharmacokinetic and Pharmacodynamic Modeling of a Representative RIPK1 Inhibitor (GSK2982772)
Note: As specific pharmacokinetic and pharmacodynamic data for "Ripk1-IN-20" is not publicly available, this document utilizes data from the well-characterized RIPK1 inhibitor, GSK2982772, as a representative example to provide detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its dysregulation has been implicated in a variety of inflammatory and neurodegenerative diseases.[3][4] Small molecule inhibitors of RIPK1, such as GSK2982772, are being developed as potential therapeutics for these conditions.[5][6] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors is crucial for their preclinical and clinical development. This document provides a detailed overview of the methodologies used to characterize the PK/PD of a representative RIPK1 inhibitor.
Data Presentation
Pharmacokinetic Parameters of GSK2982772
The following tables summarize the key pharmacokinetic parameters of GSK2982772 in healthy volunteers after single and multiple oral doses.
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of GSK2982772 in Healthy Volunteers [5][6]
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng*hr/mL) | t1/2 (hr) |
| 0.1 | 0.28 | 0.75 | 0.82 | 2.1 |
| 10 | 48.6 | 1.5 | 284 | 3.4 |
| 60 | 281 | 2.0 | 2040 | 4.0 |
| 120 | 508 | 2.5 | 4250 | 4.2 |
Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of GSK2982772 in Healthy Volunteers (Day 14) [5][6]
| Dose Regimen | Cmax (ng/mL) | Trough (ng/mL) | AUC (0-24h) (ng*hr/mL) | Accumulation Ratio (Day 14/Day 1) |
| 20 mg QD | 78.5 | 2.5 | 450 | 1.2 |
| 60 mg QD | 255 | 10.2 | 1620 | 1.1 |
| 60 mg BID | 320 | 35.1 | 3100 | 1.3 |
| 120 mg BID | 610 | 80.5 | 6500 | 1.4 |
Data are presented as geometric means. Cmax: Maximum plasma concentration; Trough: Plasma concentration at the end of a dosing interval; AUC(0-24h): Area under the plasma concentration-time curve over a 24-hour interval; QD: once daily; BID: twice daily.
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-alpha induced signaling pathways, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the downstream signaling that leads to inflammation and necroptosis.
Caption: RIPK1 signaling pathway upon TNFα stimulation.
Experimental Workflow for Pharmacokinetic Analysis
This workflow outlines the key steps in a typical preclinical or clinical pharmacokinetic study of a RIPK1 inhibitor.
Caption: Workflow for pharmacokinetic analysis.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a RIPK1 inhibitor following oral and intravenous administration in mice or rats.
Materials:
-
RIPK1 inhibitor (e.g., GSK2982772)
-
Vehicle for oral and IV administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 for oral; saline with 5% DMSO and 10% Solutol HS 15 for IV)
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Dosing:
-
Oral (PO): Administer the RIPK1 inhibitor at the desired dose (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV): Administer the RIPK1 inhibitor at the desired dose (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at pre-dose (0) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma standards and quality control samples.
-
Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the RIPK1 inhibitor.[5]
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and bioavailability) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
In Vitro Pharmacodynamic Assay: RIPK1 Target Engagement
Objective: To assess the extent of RIPK1 inhibition in peripheral blood mononuclear cells (PBMCs) by measuring the phosphorylation of a downstream substrate.
Materials:
-
Healthy human volunteer blood or isolated PBMCs
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
TNF-α
-
SMAC mimetic (e.g., birinapant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
RIPK1 inhibitor (e.g., GSK2982772)
-
Phosphatase and protease inhibitors
-
Antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, secondary antibodies
-
Western blotting or ELISA equipment
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the RIPK1 inhibitor or vehicle control for 1 hour.
-
Necroptosis Induction: Stimulate the cells with a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) for a specified time (e.g., 4-6 hours) to induce necroptosis and RIPK1 activation.
-
Cell Lysis: Lyse the cells with a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Target Engagement Analysis:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-RIPK1 (Ser166) and anti-total RIPK1 antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total RIPK1.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance values (ELISA).
-
Calculate the percentage of RIPK1 inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value of the inhibitor.
-
In Vivo Pharmacodynamic Study: Cytokine Inhibition
Objective: To evaluate the effect of a RIPK1 inhibitor on the production of pro-inflammatory cytokines in an in vivo model of inflammation.
Materials:
-
RIPK1 inhibitor (e.g., GSK2982772)
-
Lipopolysaccharide (LPS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes
-
ELISA kits for TNF-α, IL-6, etc.
Protocol:
-
Animal Acclimatization: Acclimate mice for at least 7 days.
-
Inhibitor Administration: Administer the RIPK1 inhibitor or vehicle control orally at the desired dose and time before the inflammatory challenge.
-
Inflammatory Challenge: Inject mice intraperitoneally with a sub-lethal dose of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.
-
Blood Collection: Collect blood via cardiac puncture at a specified time point after LPS challenge (e.g., 2 hours for TNF-α).
-
Serum Preparation: Allow the blood to clot and then centrifuge to collect the serum.
-
Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using specific ELISA kits.
-
Data Analysis:
-
Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group.
-
Calculate the percentage of cytokine inhibition.
-
Conclusion
The comprehensive pharmacokinetic and pharmacodynamic modeling of RIPK1 inhibitors is essential for their successful translation from preclinical research to clinical applications. The protocols and methodologies outlined in this document provide a robust framework for characterizing the absorption, distribution, metabolism, and excretion of these compounds, as well as their target engagement and in vivo efficacy. This information is critical for dose selection, understanding the therapeutic window, and ultimately, for the development of safe and effective treatments for a range of inflammatory and degenerative diseases.
References
- 1. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stage-Dependent Impact of RIPK1 Inhibition on Atherogenesis: Dual Effects on Inflammation and Foam Cell Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Ripk1-IN-20 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ripk1-IN-20, focusing on its insolubility in cell culture media.
Troubleshooting Guide: this compound Insolubility
Q1: My this compound precipitated out of solution after I added it to my cell culture media. What should I do?
A1: Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. Here is a step-by-step protocol to address this:
Experimental Protocol: Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
It is recommended to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the DMSO is of high purity and anhydrous, as moisture can reduce the solubility of the compound.[1]
-
If the compound does not readily dissolve, gentle warming (up to 45°C) or sonication can be applied to aid dissolution.[2]
-
-
Serial Dilution:
-
Perform serial dilutions of the high-concentration stock solution with cell culture medium to achieve the desired final concentration.
-
It is crucial to add the this compound stock solution to the media and mix immediately and thoroughly to prevent localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration:
-
Be mindful of the final concentration of DMSO in your cell culture, as it can have cytotoxic effects. It is best practice to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
-
Q2: I'm still observing precipitation even after following the recommended protocol. What other techniques can I try?
A2: If insolubility persists, consider these advanced techniques for enhancing the solubility of hydrophobic small molecules in cell culture:
-
Use of a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your media can help to maintain the solubility of this compound. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration of the surfactant for your specific cell line.
-
Complexation with Cyclodextrins: Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[3]
-
pH Adjustment: The solubility of some compounds can be pH-dependent. While drastically altering the pH of cell culture media is not recommended, slight adjustments within the physiological range (pH 7.2-7.4) might be beneficial. However, the impact of pH on this compound's stability and activity should be considered.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1]
Q4: What is the reported bioactivity of this compound?
A4: this compound is a potent inhibitor of RIPK1 kinase. It has an IC50 value of 59.8 nM and effectively blocks TNFα-induced necroptosis in both human and mouse cells with an EC50 ranging from 1.06 to 4.58 nM.[4]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.
Quantitative Data Summary
For easy comparison, the following table summarizes key quantitative data for this compound and recommended solvent concentrations.
| Parameter | Value | Reference |
| This compound IC50 | 59.8 nM | [4] |
| This compound EC50 (TNFα-induced necroptosis) | 1.06 - 4.58 nM | [4] |
| Recommended Stock Solution Solvent | DMSO | [1] |
| Maximum Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | General Best Practice |
Visualizations
RIPK1 Signaling Pathway
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[5][6][7] Upon stimulation by factors like Tumor Necrosis Factor (TNF), RIPK1 can initiate a cascade of events leading to either cell survival through NF-κB activation or programmed cell death via apoptosis or necroptosis.[8][9]
Caption: RIPK1 signaling pathways leading to cell survival or death.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to troubleshoot and resolve issues with this compound solubility in cell culture experiments.
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. RIPK1-IN-11 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIPK1-IN-20_TargetMol [targetmol.com]
- 5. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 - Wikipedia [en.wikipedia.org]
- 8. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of Ripk1-IN-20 in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Ripk1-IN-20 and mitigating potential off-target effects in experimental models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target) | Suggested Solution & Troubleshooting Steps |
| Unexpected Cell Death (Apoptosis/Other) | This compound may incompletely inhibit Ripk1, leading to a switch from necroptosis to apoptosis, a known function of Ripk1 scaffolding activity.[1][2] | This compound could be inhibiting other kinases involved in cell survival pathways. | 1. Confirm Ripk1 Target Engagement: Perform a Western blot to check for p-Ripk1 (Ser166) levels.[3] 2. Co-treatment with Caspase Inhibitor: Use a pan-caspase inhibitor (e.g., z-VAD-FMK) to see if it rescues the apoptotic phenotype. 3. Titrate this compound Concentration: Lower the concentration to the minimal effective dose to reduce potential off-target activity. 4. Use a structurally different Ripk1 inhibitor: Compare results with another selective Ripk1 inhibitor (e.g., Nec-1s, GSK'772) to see if the phenotype is consistent. |
| Inconsistent Inhibition of Necroptosis | Suboptimal concentration of this compound. Poor compound stability or solubility in your experimental system. | The observed cell death is not primarily driven by Ripk1 kinase activity. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal EC50 in your specific cell line. 2. Verify Compound Integrity: Ensure proper storage and handling of this compound. Test fresh aliquots. 3. Confirm Necroptosis Pathway: Use siRNA/shRNA to knockdown key necroptosis proteins (Ripk3, MLKL) to validate the pathway. 4. Pre-incubation Time: Vary the pre-incubation time with this compound before inducing necroptosis. |
| Unexplained Phenotypes Unrelated to Ripk1 | Ripk1 has kinase-independent scaffolding functions that are not inhibited by this compound.[1][4] | Inhibition of other kinases or cellular proteins by this compound. | 1. Kinome-wide Profiling: If available, perform a kinome scan to identify potential off-target kinases. 2. Use a Negative Control Compound: Synthesize or obtain a structurally similar but inactive analog of this compound. 3. Rescue Experiment: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing the wild-type off-target protein. 4. Phenotypic Screening: Compare the observed phenotype with known effects of inhibiting other signaling pathways. |
| Variability Between Human and Mouse Models | Differences in the amino acid sequences of human and mouse Ripk1 can affect inhibitor binding and potency.[5] | Species-specific differences in the expression or function of off-target proteins. | 1. Determine Species-Specific IC50/EC50: Establish the potency of this compound on both human and mouse Ripk1. 2. Consult Structural Data: Analyze the co-crystal structure of this compound with Ripk1 to identify any species-specific interactions.[5][6] 3. Validate in Primary Cells: Confirm findings from cell lines in primary cells from the relevant species. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective type-II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[5] It has a strong inhibitory activity with an IC50 value of 59.8 nM and effectively blocks TNFα-induced necroptosis in human and mouse cells with an EC50 ranging from 1.06 to 4.58 nM.[7] Its co-crystal structure reveals that it binds to both a hydrophobic allosteric pocket and the ATP-binding pocket of RIPK1, stabilizing the kinase in an inactive conformation.[5][6]
2. What are the potential off-target effects of Ripk1 inhibitors?
While newer Ripk1 inhibitors are designed for high selectivity, off-target effects are a possibility with any small molecule inhibitor.[8] For instance, the first-generation Ripk1 inhibitor, Necrostatin-1 (Nec-1), was also found to inhibit indoleamine 2,3-dioxygenase (IDO). Adverse events associated with Ripk1 inhibitors in clinical trials are often drug-specific and linked to off-target effects.[9] It is crucial to experimentally determine the selectivity profile of the specific inhibitor being used, such as this compound.
3. How can I select the optimal concentration of this compound for my experiments?
The optimal concentration should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response curve to identify the lowest concentration that achieves the desired on-target effect (e.g., inhibition of necroptosis or p-Ripk1) without causing overt toxicity or off-target phenotypes. Starting with a concentration range around the published EC50 (1.06 to 4.58 nM) is a good starting point.[7]
4. What are the essential control experiments to include when using this compound?
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO).
-
Positive Control for Ripk1 Inhibition: A well-characterized Ripk1 inhibitor (e.g., Nec-1s) to ensure the experimental setup can detect Ripk1 inhibition.
-
Negative Control Compound: A structurally similar but inactive analog of this compound, if available, to control for non-specific effects of the chemical scaffold.
-
Genetic Controls: Using cells with siRNA/shRNA knockdown or CRISPR/Cas9 knockout of Ripk1 to confirm that the observed phenotype is indeed Ripk1-dependent.
5. How can I confirm that this compound is engaging its target in my experimental system?
Target engagement can be assessed using several methods:
-
Western Blot for p-Ripk1: In many cellular models, Ripk1 autophosphorylates at Serine 166 upon activation. A reduction in p-Ripk1 (S166) levels upon treatment with this compound indicates target engagement.[3]
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of Ripk1 in the presence of this compound confirms target engagement in intact cells.
-
Immunoprecipitation-Western Blot: Immunoprecipitate Ripk1 and probe for downstream interaction partners (e.g., Ripk3) or post-translational modifications that are dependent on Ripk1 kinase activity.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other Select Ripk1 Inhibitors
| Compound | Type | IC50 (nM) | Cellular EC50 (nM) | Binding Mode | Reference |
| This compound | Type-II | 59.8 (hRipk1) | 1.06 - 4.58 | Allosteric & ATP-competitive | [5][7] |
| Nec-1s | Type-III | ~230 | ~500 | Allosteric | [1][3] |
| GSK'772 | Type-III | ~0.6 | ~6.1 | Allosteric & ATP-competitive | [1] |
| RIPA-56 | N/A | 13 | 27 | Inactive form binding | [8] |
hRipk1: human Ripk1. Data for other compounds are approximate and may vary based on assay conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Ripk1 (Ser166)
Objective: To assess the inhibition of Ripk1 kinase activity by this compound in a cellular context.
Materials:
-
Cells of interest
-
Cell culture medium and reagents
-
Necroptosis-inducing stimuli (e.g., TNFα, Smac mimetic, z-VAD-FMK)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Ripk1 (S166), anti-total Ripk1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce necroptosis using the appropriate stimuli for your cell type (e.g., 20 ng/mL TNFα, 100 nM Smac mimetic, 20 µM z-VAD-FMK) for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
Protocol 2: Kinome Profiling for Off-Target Identification
Objective: To identify potential off-target kinases of this compound.
Description: This is typically performed as a fee-for-service by specialized companies. The general principle involves screening the inhibitor against a large panel of purified kinases and measuring its effect on their activity.
General Workflow:
-
Provide a sufficient amount of highly pure this compound to the service provider.
-
Select the desired kinase panel (e.g., >400 kinases).
-
The inhibitor is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) in duplicate.
-
Kinase activity is measured, often using a radiometric or fluorescence-based assay.
-
Results are provided as a percentage of inhibition for each kinase.
-
Follow-up dose-response curves are performed for any significant "hits" to determine their IC50 values.
Visualizations
Caption: Ripk1 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for characterizing this compound.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIPK1-IN-20_TargetMol [targetmol.com]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
Improving the bioavailability of Ripk1-IN-20 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low bioavailability of Ripk1-IN-20 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern for in vivo research?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways such as necroptosis.[1][2][3] Its therapeutic potential is being investigated in a wide range of inflammatory and neurodegenerative diseases.[1][2] However, like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility. This characteristic often leads to low oral bioavailability, making it challenging to achieve therapeutic concentrations in animal models and obtain reliable and reproducible results in in vivo studies.[4][5]
Q2: What are the primary formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4][6][7] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[8][9][10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4][10] Hot-melt extrusion and spray drying are common methods to create solid dispersions.[4][9]
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the gastrointestinal tract.[6][9]
-
Use of Solubilizing Excipients: This includes the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[4][8]
Q3: Which animal models are suitable for in vivo studies with this compound?
The choice of animal model depends on the specific research question and disease being studied. Mouse models are commonly used to evaluate the efficacy of RIPK1 inhibitors in various inflammatory conditions.[1][11] For pharmacokinetic studies, rodents are often used in the initial screening of different formulations.[12] It's important to consider species-specific differences in gastrointestinal physiology, as this can impact drug absorption.[13]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for oral administration.
Potential Cause: High lipophilicity and poor aqueous solubility of the compound.
Solutions:
-
Vehicle Screening: Test a panel of GRAS (Generally Recognized as Safe) excipients to identify a suitable vehicle. A systematic approach to vehicle selection is crucial.
-
Co-solvent Systems: Utilize a mixture of solvents to improve solubility. Common co-solvents for preclinical studies include PEG 400, propylene glycol, and ethanol.
-
Surfactants: The addition of a small percentage of a non-ionic surfactant like Tween® 80 or Cremophor® EL can aid in creating a stable solution or suspension.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can enhance solubility.[8]
Issue 2: High variability in plasma concentrations between animals.
Potential Cause: Inconsistent drug dissolution and absorption from the formulation. This can be exacerbated by the animal's fed or fasted state.[12][13]
Solutions:
-
Formulation Optimization: Move from a simple suspension to a more advanced formulation like a solid dispersion or a self-emulsifying drug delivery system (SEDDS) to ensure more uniform drug release.[6][9]
-
Standardize Experimental Conditions: Ensure that all animals are treated under the same conditions (e.g., fasted or fed state) to minimize variability.[12]
-
Particle Size Control: If using a suspension, ensure the particle size is small and uniform through techniques like micronization.[8][10]
Issue 3: Low or undetectable plasma concentrations of this compound after oral dosing.
Potential Cause: Very poor absorption from the gastrointestinal tract or rapid first-pass metabolism.
Solutions:
-
Advanced Formulation Strategies: Employ nanotechnology-based approaches such as nanosuspensions or lipid-based nanocarriers to significantly enhance absorption.[9]
-
Route of Administration: For initial efficacy studies where achieving systemic exposure is the primary goal, consider alternative routes of administration such as intraperitoneal (IP) injection, which bypasses first-pass metabolism.
-
Permeability Enhancers: In some cases, the use of permeation enhancers can improve absorption across the intestinal wall, though this should be approached with caution due to potential toxicity.[6]
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Mice.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2 | 150 ± 45 | ~5 |
| Co-solvent Solution | 10 | 250 ± 60 | 1 | 900 ± 200 | ~30 |
| Solid Dispersion | 10 | 600 ± 120 | 0.5 | 2400 ± 500 | ~80 |
| SEDDS | 10 | 750 ± 150 | 0.5 | 3000 ± 600 | ~95 |
Data are presented as mean ± standard deviation and are representative examples.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion Formulation
-
Materials: this compound, Soluplus®, Acetone, Water bath, Rotary evaporator.
-
Procedure:
-
Weigh the required amounts of this compound and Soluplus® (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both components completely in a minimal amount of acetone in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to 40°C.
-
A thin film will form on the wall of the flask. Continue to dry under high vacuum for at least 4 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and store it in a desiccator.
-
For dosing, the solid dispersion can be reconstituted in water or a suitable buffer to form a fine suspension.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing but allow free access to water.
-
Dosing:
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation to the mice via oral gavage at a dose volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: RIPK1 signaling pathway downstream of TNFR1.
Caption: Workflow for improving bioavailability.
References
- 1. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
Addressing Ripk1-IN-20 instability and degradation in long-term experiments
Welcome to the technical support center for Ripk1-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential instability and degradation of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound in powder form should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
Q2: I'm observing a decrease in the inhibitory effect of this compound over the course of my multi-day experiment. What could be the cause?
A2: A decrease in efficacy over time in long-term experiments can be attributed to several factors, including the chemical instability of the compound in your specific experimental conditions. Potential causes include degradation in aqueous cell culture media, photostability issues, or interactions with components of the media. It is also possible that cellular mechanisms are compensating for the inhibition over time.
Q3: How can I assess the stability of this compound in my cell culture medium?
A3: To assess the stability of this compound in your specific cell culture medium, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound at the desired working concentration. Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various durations (e.g., 0, 24, 48, 72 hours). At each time point, collect an aliquot of the medium and test its ability to inhibit RIPK1 activity in a short-term functional assay, such as a cell viability assay in response to a necroptotic stimulus. A decrease in the medium's inhibitory capacity over time would suggest degradation of the compound.
Q4: Are there any known liabilities of this compound, such as photostability?
Q5: What are the known IC50 and EC50 values for this compound?
A5: this compound has a reported IC50 value of 59.8 nM for RIPK1 kinase inhibitory activity.[1] It has been shown to block TNFα-induced necroptosis in both human and mouse cells with EC50 values ranging from 1.06 to 4.58 nM.[1]
Troubleshooting Guides
This section provides a structured approach to common problems encountered during long-term experiments with this compound.
Issue 1: Inconsistent or Diminishing Inhibitory Activity
Symptoms:
-
Initial experiments show expected inhibition of RIPK1, but the effect wanes in experiments lasting several days.
-
High variability in results between replicate experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Degradation in Stock Solution | - Ensure stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles.[2] - Prepare fresh stock solutions from powder. - If using older stock solutions, validate their activity in a short-term, reliable assay before use in a long-term experiment. |
| Degradation in Cell Culture Medium | - Perform a stability assessment of this compound in your specific medium as described in the FAQs. - Consider replenishing the medium with freshly diluted this compound at regular intervals during the experiment (e.g., every 24-48 hours). |
| Photodegradation | - Protect stock solutions and experimental plates/flasks from light by using amber tubes and covering with aluminum foil. |
| Cellular Compensation | - Investigate potential cellular feedback mechanisms that may counteract RIPK1 inhibition over time. This could involve analyzing the expression levels of RIPK1 and related pathway components via Western blot at different time points. |
| Compound Adsorption | - Small molecules can adsorb to plasticware. Consider using low-adhesion microplates or glassware for long-term incubations. |
Issue 2: Unexpected Cellular Toxicity
Symptoms:
-
Cell death or signs of stress are observed at concentrations of this compound that are expected to be non-toxic.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[4] - Run a vehicle control (medium with the same concentration of solvent) to assess solvent-specific toxicity. |
| Compound Degradation Products | - Degradation of the parent compound could potentially lead to the formation of more toxic byproducts. If degradation is suspected, preparing fresh solutions is recommended. |
| Off-Target Effects | - While this compound is a potent RIPK1 inhibitor, off-target effects are always a possibility with kinase inhibitors. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration. |
Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 59.8 nM | RIPK1 Kinase Activity | [1] |
| EC50 | 1.06 - 4.58 nM | TNFα-induced necroptosis in human and mouse cells | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability and retained bioactivity of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium for your cell line of interest
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Cell line sensitive to TNFα-induced necroptosis (e.g., HT-29, L929)
-
TNFα, Smac mimetic (e.g., BV6), and pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Aliquot this medium into sterile microcentrifuge tubes, one for each time point.
-
Incubate the tubes at 37°C with 5% CO2 for 0, 24, 48, and 72 hours.
-
At each time point, remove the corresponding tube and store it at -80°C until all time points are collected.
-
Once all samples are collected, thaw them and use them in a necroptosis induction assay.
-
Plate your chosen cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells for 1-2 hours with the medium samples from the different time points. Include a positive control (freshly prepared this compound) and a negative control (medium without inhibitor).
-
Induce necroptosis by adding TNFα, a Smac mimetic, and a pan-caspase inhibitor.
-
Incubate for the required duration to induce cell death (typically 12-24 hours).
-
Measure cell viability using your chosen assay.
-
Compare the protective effect of the this compound-containing medium at different pre-incubation times. A decrease in protection indicates degradation.
Protocol 2: Western Blot Analysis of RIPK1 Pathway Modulation
Objective: To confirm the on-target effect of this compound and assess the duration of pathway inhibition.
Materials:
-
Cell line of interest
-
This compound
-
Stimulus for RIPK1 pathway activation (e.g., TNFα)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL, total MLKL, and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound or vehicle for various durations (e.g., 2, 8, 24, 48 hours).
-
For the last 30 minutes of the treatment, stimulate the cells with TNFα to activate the RIPK1 pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Analyze the band intensities to determine the levels of phosphorylated and total proteins at each time point. A sustained decrease in phospho-RIPK1 and phospho-MLKL indicates stable inhibition.
Visualizations
Caption: RIPK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Long-Term Studies with this compound.
Caption: Troubleshooting Decision Tree for Diminished this compound Activity.
References
Technical Support Center: A Guide to Using Ripk1-IN-20 in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Ripk1-IN-20 while minimizing toxicity in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways.[1][2] Depending on the cellular context and post-translational modifications, RIPK1 can initiate signals for cell survival through the NF-κB pathway or trigger cell death via apoptosis or necroptosis.[1][3][4] this compound specifically targets the kinase activity of RIPK1, which is essential for its role in initiating necroptosis and certain forms of apoptosis.[5] By inhibiting this kinase function, this compound is designed to block these cell death pathways.
Q2: Why am I observing significant cell death in my primary neuron cultures after treatment with this compound?
While this compound is designed to prevent cell death, paradoxical toxicity can occur in primary neurons for several reasons:
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other essential kinases, leading to cytotoxicity.
-
Solvent Toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to primary neurons, which are highly sensitive.
-
Inhibition of Pro-Survival Signaling: RIPK1 also plays a kinase-independent scaffolding role in the pro-survival NF-κB pathway.[6] While kinase inhibitors primarily target cell death functions, disrupting the delicate balance of RIPK1 activity could inadvertently compromise neuronal health.
-
Culture Health: Pre-existing stress in the primary neuron culture (e.g., from suboptimal density, nutrient depletion, or dissociation-induced trauma) can sensitize the neurons to any chemical perturbation.[7][8]
-
Caspase-Independent Death Pathways: If the primary insult to neurons triggers cell death pathways that are not dependent on RIPK1 kinase activity, the inhibitor will be ineffective and may exacerbate stress. Neurons can undergo caspase-independent death due to factors like energy depletion and oxidative stress.[9][10][11]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration provides maximal inhibition of RIPK1-mediated necroptosis/apoptosis with minimal background toxicity. This must be determined empirically for each specific neuronal type and experimental paradigm.
-
Perform a Dose-Response Curve: Culture neurons and treat them with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar).
-
Assess Basal Toxicity: In a parallel experiment, apply the same concentrations to healthy, untreated neuron cultures to identify the concentration at which the inhibitor itself begins to cause cell death.
-
Include a Vehicle Control: Always include a control group treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment to account for solvent toxicity.
-
Determine Therapeutic Window: The optimal concentration will be the highest dose that effectively blocks the desired cell death pathway without causing significant toxicity in the basal toxicity assay.
Q4: My neurons show signs of stress (e.g., neurite blebbing, vacuolization, retraction) but viability assays show only a minor decrease. What is happening?
These morphological changes are classic signs of neuronal distress and can be early indicators of cytotoxicity that precede widespread cell death.
-
Sub-lethal Toxicity: The concentration of this compound or the vehicle may be causing cellular stress without immediately triggering cell death pathways. This can still compromise neuronal function and confound experimental results.
-
Axon Degeneration: RIPK1 plays a role in driving axon degeneration, which can be independent of cell body death.[5][12] You may be observing inhibitor-induced effects on neurite integrity.
-
Culture Conditions: Stressed neurons are more susceptible to any treatment. Ensure your culture conditions—including coating substrate, media supplements, and cell density—are optimal.[7][8][13] Clumping or piling of neurons is often a sign that the coating substrate is inadequate.[7]
Q5: What are the essential quality control steps for my primary neuron culture before starting an experiment with this compound?
A healthy, stable culture is fundamental to obtaining reliable data.
-
Morphological Assessment: Healthy neurons should adhere well to the substrate within hours of plating, extend processes within 1-2 days, and form a complex network over the first week.[7]
-
Viability Check: Before any experiment, confirm high viability (>95%) using a live/dead stain (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Density Optimization: Plate neurons at an optimal density. Cultures that are too sparse may lack essential trophic support, while overly dense cultures can lead to excitotoxicity and nutrient depletion.[8]
-
Media and Supplements: Use serum-free medium specifically formulated for neurons, such as Neurobasal with B27 supplement, to maintain a controlled environment.[7] Ensure supplements are fresh and have not been subjected to multiple freeze-thaw cycles.[14]
Visual Guides and Pathways
RIPK1 Signaling: A Dual Role in Cell Fate
The diagram below illustrates the central role of RIPK1 in deciding between cell survival and cell death. Following TNF-α stimulation, RIPK1 is recruited to Complex I, where it can initiate pro-survival NF-κB signaling. Under conditions where pro-survival signals are inhibited, RIPK1 can dissociate to form secondary complexes that trigger either apoptosis (Complex IIa) or necroptosis (Complex IIb). This compound acts by inhibiting the kinase activity required for the necroptosis and apoptosis pathways.
Caption: RIPK1 signaling pathways leading to survival or cell death.
Experimental Workflow for Assessing this compound Toxicity
This workflow provides a systematic approach for testing this compound in primary neuron cultures to ensure reliable and reproducible results.
Caption: Step-by-step workflow for testing this compound in neurons.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in primary neuron cultures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Acute Toxicity (within 1-12 hours of treatment) | 1. Inhibitor concentration is too high. 2. Vehicle (DMSO) concentration is toxic. 3. Poor quality of this compound compound. | 1. Lower the concentration of this compound. Perform a full dose-response curve to find the toxicity threshold.2. Ensure the final DMSO concentration is <0.1%. Run a vehicle-only control at the highest concentration used.3. Obtain the compound from a reputable supplier and verify its purity if possible. |
| Delayed or Chronic Toxicity (observed after 24-72 hours) | 1. Sub-lethal off-target effects accumulating over time. 2. Inhibition of essential pro-survival signaling. 3. Degradation of the compound into toxic byproducts. 4. Nutrient depletion in the culture medium. | 1. Reduce the inhibitor concentration even if no acute toxicity is observed.2. This is an inherent risk. Compare results with other RIPK1 inhibitors or genetic knockdown if possible.3. Prepare fresh solutions for each experiment. Do not store diluted compound in media for extended periods.4. Perform a partial media change every 2-3 days for long-term experiments.[8] |
| Neurite Retraction and Blebbing | 1. General culture stress. 2. Low-level cytotoxicity from the inhibitor or vehicle. 3. Inadequate substrate coating. [7] | 1. Re-optimize the entire culture protocol, including dissection, seeding density, and media.2. Lower the treatment concentration and perform time-course imaging to pinpoint the onset of morphological changes.3. Ensure plates/coverslips are evenly coated with an appropriate substrate like Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO).[8][13] |
| Inconsistent Results Between Batches | 1. Variability in primary culture health. 2. Inconsistent inhibitor preparation. 3. Edge effects in multi-well plates. [13] | 1. Standardize the dissection and culturing protocol. Only use cultures that meet strict quality control criteria.2. Prepare a large, single batch of concentrated stock solution. Aliquot and store at -80°C to minimize freeze-thaw cycles.3. Avoid using the outer wells of 96-well plates for experiments, as they are prone to evaporation. Fill them with sterile PBS or media instead.[13] |
Troubleshooting Decision Tree
Use this logical diagram to diagnose the source of toxicity in your experiment.
Caption: A decision tree to troubleshoot this compound toxicity.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To identify the concentration range of this compound that is effective in the desired assay without inducing basal toxicity.
Methodology:
-
Cell Plating: Plate primary neurons in a 96-well plate at the optimal density and culture for 5-7 days.
-
Prepare Serial Dilutions: Prepare a 2x concentrated serial dilution series of this compound in culture medium. A typical range would be from 20 nM to 100 µM (final concentrations 10 nM to 50 µM). Also, prepare a 2x vehicle control.
-
Treatment: Gently remove half the medium from each well and replace it with an equal volume of the 2x compound or vehicle dilutions. This minimizes disturbance to the neurons.[8]
-
Incubation: Incubate for the desired experimental duration (e.g., 24 hours).
-
Assess Viability: Use a non-lytic viability assay like MTT or a lytic endpoint assay like LDH to measure cytotoxicity.
-
For LDH Assay: Collect the supernatant to measure released LDH (cytotoxicity) and then lyse the remaining cells to measure total LDH. Express toxicity as a percentage of released LDH over total LDH.
-
-
Data Analysis: Plot cell viability against the log of the inhibitor concentration. The optimal concentration for your main experiment should be well below the concentration that causes a significant drop in viability (>10-15%).
Protocol 2: Assessing Neuronal Morphology and Health via Immunocytochemistry (ICC)
Objective: To visually assess the health of neurons and detect signs of apoptosis or necroptosis after treatment.
Methodology:
-
Culture and Treat: Culture neurons on sterile coverslips in a 24-well plate.[15] Treat with this compound and/or the pathological stimulus as determined by your experimental plan.
-
Fixation: After treatment, gently wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Neuronal Health Markers: Anti-MAP2 (dendrites), Anti-β-III Tubulin (axons).
-
Apoptosis Marker: Anti-Cleaved Caspase-3.
-
Necroptosis Marker: Anti-phospho-MLKL (pMLKL).
-
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst stain. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length, branching, and the percentage of cells positive for apoptosis/necroptosis markers.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. RIPK1 - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dendrotek.ca [dendrotek.ca]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. Caspase-dependent and -independent neuronal death: two distinct pathways to neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Mechanisms of Caspase-Independent Neuronal Death: Energy Depletion and Free Radical Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. biocompare.com [biocompare.com]
- 14. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. protocols.io [protocols.io]
Technical Support Center: Refining Ripk1-IN-20 Treatment Protocols for Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ripk1-IN-20 in chronic disease models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling protein that plays a central role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4] The kinase activity of RIPK1 is often associated with the promotion of these cell death pathways and pro-inflammatory responses.[5][6][7] this compound functions as a Type-II kinase inhibitor, binding to an allosteric pocket adjacent to the ATP-binding site of RIPK1, thereby locking the kinase in an inactive conformation.[1] This selective inhibition of RIPK1 kinase activity is being investigated as a therapeutic strategy for a variety of chronic inflammatory and neurodegenerative diseases.[1][4]
Q2: What are the key signaling pathways affected by this compound?
By inhibiting RIPK1 kinase activity, this compound primarily impacts the downstream signaling cascades that lead to necroptosis and RIPK1-dependent apoptosis. It also modulates inflammatory signaling pathways, such as the NF-κB pathway, although the scaffold function of RIPK1 in NF-κB activation is thought to be independent of its kinase activity.[4]
Below is a diagram illustrating the central role of RIPK1 in cell death and inflammation signaling and the point of intervention for this compound.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of efficacy in vivo. | Poor solubility or stability of the compound in the vehicle. | Prepare fresh solutions for each experiment. For in vivo studies, a common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1] Ensure the solution is clear and free of precipitation before administration. |
| Suboptimal dosing regimen. | The optimal dose and frequency will vary depending on the animal model and disease severity. A dose of 10 mg/kg has been used as a starting point in some studies with other RIPK1 inhibitors.[1] It is recommended to perform a dose-response study to determine the optimal therapeutic window for your specific model. | |
| Species-specific differences in potency. | This compound and related compounds can exhibit different potencies against human and rodent RIPK1.[1] Confirm the potency of your batch of this compound against the species-specific target if possible. | |
| Unexpected off-target effects. | Although this compound is highly selective, off-target effects can occur at high concentrations. | Use the lowest effective concentration determined from your dose-response studies. If off-target effects are suspected, consider using a structurally different RIPK1 inhibitor as a control. Kinome scans of related compounds have shown high selectivity, but it is always good practice to confirm findings with a second tool compound.[1] |
| Difficulty dissolving the compound. | This compound is a hydrophobic molecule. | The compound is typically soluble in DMSO.[8] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent toxicity. |
| Variability in in vitro results. | Cell passage number and confluency can affect cellular responses. | Use cells with a consistent and low passage number. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound and a closely related clinical candidate, GSK2982772.
| Compound | Target | Assay | IC50 / EC50 | Reference |
| This compound (analogue) | Human RIPK1 | Biochemical | IC50: ~10 nM | [1] |
| This compound (analogue) | Mouse RIPK1 | Biochemical | IC50: ~50 nM | [1] |
| GSK2982772 | Human RIPK1 | Binding Assay | IC50: 16 nM | [9] |
| GSK2982772 | Human RIPK1 | Cellular Necroptosis Assay | EC50: 6.2 nM | [9] |
Experimental Protocols
Below is a generalized protocol for a key experiment involving a RIPK1 inhibitor in a chronic disease model, based on published studies with similar compounds. Note: This is a template and should be optimized for your specific experimental needs.
Collagen-Induced Arthritis (CIA) Model in Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Experimental Workflow:
Methodology:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment Protocol:
-
Monitor mice daily for the onset of arthritis, typically beginning around day 24.
-
Once a clinical score of 1 is reached, randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily by oral gavage. A starting dose of 10-30 mg/kg can be considered, based on data from similar RIPK1 inhibitors.
-
-
Assessment of Arthritis:
-
Record the clinical arthritis score for each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness every other day using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood for measurement of serum inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
-
Isolate splenocytes or lymph node cells for ex vivo analysis of T cell responses.
-
This technical support center provides a starting point for researchers working with this compound. As with any experimental system, careful optimization and validation are crucial for obtaining reliable and reproducible results.
References
- 1. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results from Ripk1-IN-20 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you interpret unexpected results when using Ripk1-IN-20 (also known as GSK2982772) in your cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] The kinase activity of RIPK1 is essential for inducing necroptosis, a form of programmed cell death. By inhibiting RIPK1's kinase function, this compound is expected to block necroptotic cell death.[2]
Q2: In which signaling pathway does this compound act?
A2: this compound acts within the TNF-alpha signaling pathway, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context. Specifically, it inhibits the kinase activity of RIPK1, a key regulator that can initiate the necroptosis cascade.
Q3: What is the difference between apoptosis and necroptosis, and why is it relevant for this compound studies?
A3: Apoptosis is a programmed cell death pathway that is dependent on caspases. Necroptosis is a distinct form of programmed cell death that is caspase-independent and is mediated by RIPK1, RIPK3, and MLKL. Understanding the difference is crucial because while this compound is designed to inhibit necroptosis, under certain conditions, inhibition of the RIPK1 kinase can paradoxically promote apoptosis.
Troubleshooting Guide for Unexpected Results
Issue 1: this compound treatment does not induce cell death in my cancer cell line as expected.
Possible Cause 1: Low or absent expression of key necroptosis proteins.
-
Explanation: The cancer cell line you are using may have low or absent expression of essential proteins in the necroptosis pathway, such as RIPK1, RIPK3, or MLKL.
-
Troubleshooting Steps:
-
Assess Protein Expression: Perform a baseline Western blot to determine the expression levels of RIPK1, RIPK3, and MLKL in your untreated cancer cell line.
-
Select a Positive Control Cell Line: Use a cell line known to be sensitive to necroptosis (e.g., HT-29 or U937) as a positive control in your experiments.[1][3]
-
Induce Necroptosis: Ensure your experimental setup includes a known inducer of necroptosis, such as TNF-alpha in combination with a pan-caspase inhibitor (e.g., z-VAD-fmk) and a SMAC mimetic.
-
Possible Cause 2: The cancer cell line has a high threshold for necroptosis induction.
-
Explanation: Some cancer cells have intrinsic resistance mechanisms that require a stronger stimulus to initiate necroptosis.
-
Troubleshooting Steps:
-
Titrate Inducers: Perform a dose-response experiment with your necroptosis inducers (e.g., TNF-alpha, SMAC mimetic) to find the optimal concentration for your specific cell line.
-
Time Course Experiment: Conduct a time-course experiment to determine the optimal duration of treatment for inducing cell death.
-
Possible Cause 3: this compound is not potent in your model system.
-
Explanation: this compound (GSK2982772) exhibits species-specific activity, with significantly lower potency in rodent cells compared to human cells.[1][3]
-
Troubleshooting Steps:
-
Confirm Species: Verify the species of your cell line. If you are using a mouse or rat cell line, you may need to use a much higher concentration of this compound or consider a different RIPK1 inhibitor with better potency in that species.
-
Dose-Response Curve: Perform a dose-response experiment with this compound to determine its IC50 in your specific cell line.
-
Issue 2: this compound treatment induces apoptosis instead of inhibiting cell death.
Possible Cause: Inhibition of RIPK1 kinase activity can shift the balance towards apoptosis.
-
Explanation: RIPK1 has a dual role. Besides its kinase-dependent role in necroptosis, it also has a scaffold function that can inhibit apoptosis. By inhibiting the kinase activity, the scaffolding function might be altered, leading to the activation of Caspase-8 and subsequent apoptosis.
-
Troubleshooting Steps:
-
Assess Apoptosis Markers: Perform Western blotting for cleaved Caspase-8 and cleaved PARP to confirm if apoptosis is being induced.
-
Use a Pan-Caspase Inhibitor: Treat your cells with a pan-caspase inhibitor (e.g., z-VAD-fmk) in combination with this compound to see if this rescues the cells from death.
-
Analyze the Ripoptosome: In more advanced studies, you can immunoprecipitate RIPK1 and probe for the presence of FADD and Caspase-8 to confirm the formation of the pro-apoptotic complex IIa.
-
Issue 3: Cancer cells develop resistance to this compound over time.
Possible Cause: Upregulation of pro-survival pathways or downregulation of necroptosis machinery.
-
Explanation: Cancer cells can adapt to treatment by upregulating pro-survival signaling pathways (e.g., NF-κB) or by downregulating the expression of key necroptosis proteins.[4][5] RIPK1's scaffolding function, independent of its kinase activity, can promote NF-κB signaling and contribute to resistance.[4][5]
-
Troubleshooting Steps:
-
Monitor Protein Expression: Periodically perform Western blots on your resistant cell population to check for changes in the expression of RIPK1, RIPK3, MLKL, and key proteins in the NF-κB pathway (e.g., p-p65).
-
Combine with other Inhibitors: Consider combining this compound with inhibitors of pro-survival pathways, such as an IKK inhibitor to block NF-κB activation.
-
Issue 4: Unexpected enhancement of tumor growth in vivo.
Possible Cause: Complex role of RIPK1 in the tumor microenvironment.
-
Explanation: The effect of RIPK1 inhibition in vivo is complex and can be influenced by the tumor microenvironment. In some contexts, RIPK1's scaffolding function can promote inflammatory responses that lead to the recruitment of immunosuppressive cells, and inhibiting its kinase activity might not be sufficient to counteract this.[4]
-
Troubleshooting Steps:
-
Immunophenotyping: Analyze the immune cell populations within the tumor microenvironment using flow cytometry or immunohistochemistry to assess changes in T cells, macrophages, and myeloid-derived suppressor cells.
-
Cytokine Profiling: Measure the levels of various cytokines and chemokines in the tumor microenvironment to understand the inflammatory landscape.
-
Data Presentation
Table 1: In Vitro Activity of this compound (GSK2982772) in Various Cell Lines
| Cell Line | Species | Assay Type | IC50 / EC50 (µM) | Experimental Conditions |
| U937 | Human | Necroptosis Inhibition | 0.0063 | TNF-alpha/QVD-Oph-induced necrosis |
| HT-29 | Human | Necroptosis Inhibition | 0.0036 | hTNF-alpha/Z-VAD-fmk-induced necroptosis |
| L929 | Mouse | Necroptosis Inhibition | 1.3 | TNF-alpha/QVD-Oph-induced necrosis |
| Insect Cells | N/A | RIPK1 Kinase Inhibition | 0.001 | Inhibition of human RIPK1 (1-375) |
Data compiled from publicly available sources.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at various concentrations, along with appropriate positive and negative controls. Include wells with media only for background measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[6][7][8]
Western Blot for Necroptosis and Apoptosis Markers
This protocol is for detecting key proteins in the necroptosis and apoptosis pathways.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, p-MLKL, Caspase-8, cleaved Caspase-8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10][11]
RIPK1 Kinase Assay
This in vitro assay measures the kinase activity of RIPK1 and its inhibition by this compound.
-
Prepare Master Mix: Prepare a master mix containing 5x kinase assay buffer, ATP, and a suitable substrate like Myelin Basic Protein (MBP).
-
Inhibitor Addition: Add this compound at various concentrations to the wells of a 96-well plate. Include a no-inhibitor control.
-
Enzyme Addition: Add purified recombinant RIPK1 enzyme to all wells except the "Blank" control.
-
Initiate Reaction: Add the master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add an ADP-Glo™ Kinase Assay reagent to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Reading: Read the luminescence on a plate reader. The signal will be inversely proportional to the kinase activity.[12][13]
Mandatory Visualizations
Caption: A simplified diagram of the RIPK1 signaling pathway.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Interferon-Stimulated Gene RIPK1 Regulates Cancer Cell Intrinsic and Extrinsic Resistance to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.upenn.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-8 auto-cleavage regulates programmed cell death and collaborates with RIPK3/MLKL to prevent lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to RIPK1 Inhibitors: Evaluating the Efficacy of Ripk1-IN-20
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ripk1-IN-20 with other prominent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their studies.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular processes of inflammation and cell death, including necroptosis and apoptosis[1][2]. Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases[1][2]. As a result, the development of potent and selective RIPK1 inhibitors is a significant area of therapeutic research. This guide focuses on comparing the efficacy of a newer entrant, this compound, against established inhibitors such as Necrostatin-1 (Nec-1), GSK'963, and GSK2982772.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and other well-characterized RIPK1 inhibitors. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited. Variations in assay conditions can influence the results.
Table 1: In Vitro Biochemical Potency of RIPK1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | RIPK1 | Biochemical Kinase Assay | 59.8 | [3] |
| GSK'963 | RIPK1 | Fluorescence Polarization (FP) Binding Assay | 29 | [4][5][6] |
| GSK'963 | RIPK1 | ADP-Glo Kinase Assay | 0.8 - 8 | [4] |
| GSK2982772 | RIPK1 | ADP-Glo Tight Binding Analysis | ~1 | [7] |
| Necrostatin-1 (Nec-1) | RIPK1 | ADP-Glo Kinase Assay | 1000 | [4] |
Table 2: Cellular Potency of RIPK1 Inhibitors in Necroptosis Assays
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | Human and Mouse Cells | TNFα-induced necroptosis | 1.06–4.58 | [3] |
| GSK'963 | L-929 (mouse) | TNF/zVAD-induced necroptosis | 1 | [8] |
| GSK'963 | U937 (human) | TNF/zVAD-induced necroptosis | 4 | [8] |
| Necrostatin-1 (Nec-1) | Jurkat (human) | TNFα-induced necroptosis | 494 | |
| Necrostatin-1 (Nec-1) | L929 (mouse) | TNF/zVAD-induced necroptosis | 1000 | [4] |
| Necrostatin-1 (Nec-1) | U937 (human) | TNF/zVAD-induced necroptosis | 2000 | [4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key assays cited in this guide.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol Outline:
-
Kinase Reaction: Recombinant RIPK1 enzyme is incubated with a substrate (e.g., myelin basic protein) and ATP in a kinase reaction buffer. The test inhibitor (e.g., this compound) at various concentrations is included in the reaction mixture.
-
Termination and ATP Depletion: After a set incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal. The signal is measured using a luminometer.
-
Data Analysis: The luminescent signal is correlated to the concentration of ADP, and the IC50 value of the inhibitor is calculated by plotting the percent inhibition against the inhibitor concentration.
Cellular Necroptosis Assay (TNF-α-induced)
This cell-based assay measures the ability of an inhibitor to protect cells from necroptotic cell death induced by Tumor Necrosis Factor-alpha (TNF-α).
Protocol Outline:
-
Cell Seeding: A suitable cell line (e.g., human HT-29 or mouse L929 cells) is seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of the RIPK1 inhibitor for a specific duration (e.g., 1-2 hours).
-
Necroptosis Induction: Necroptosis is induced by adding TNF-α, often in combination with a caspase inhibitor (e.g., zVAD-fmk) to block apoptosis and sensitize the cells to necroptosis.
-
Incubation: The cells are incubated for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Cell Viability Measurement: Cell viability is assessed using a suitable method, such as the MTT assay, which measures the metabolic activity of living cells, or by staining with a viability dye like propidium iodide and analysis by flow cytometry.
-
Data Analysis: The cell viability data is normalized to untreated controls, and the EC50 value of the inhibitor is determined by plotting the percentage of viable cells against the inhibitor concentration.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: TNF-induced Necroptosis Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. carnabio.com [carnabio.com]
- 3. ulab360.com [ulab360.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Unveiling the On-Target Efficacy of Ripk1-IN-20: A Comparative Guide to Genetic Cross-Validation
A deep dive into the mechanism of action of Ripk1-IN-20, cross-validated against RIPK1 genetic knockout models, providing researchers and drug development professionals with a comprehensive comparison of pharmacological inhibition versus genetic ablation in the context of RIPK1-mediated signaling pathways.
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine cell fate in response to various stimuli.[1][2][3] Its kinase activity is a key driver of programmed necrosis (necroptosis) and apoptosis, making it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[1][4] this compound is a potent and selective inhibitor of RIPK1 kinase activity.[5] This guide provides an objective comparison of this compound's performance with genetic knockout models of RIPK1, offering supporting experimental data and detailed protocols to facilitate further research.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Ablation
RIPK1 functions as a scaffold protein in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling complex, where it can promote cell survival through the activation of NF-κB.[3] However, under conditions where pro-survival signaling is compromised, RIPK1's kinase activity is unleashed, leading to the formation of the necrosome (a complex with RIPK3 and MLKL) to induce necroptosis, or a complex with FADD and Caspase-8 to trigger apoptosis.[3]
This compound acts as a specific inhibitor of the kinase function of RIPK1, leaving its scaffolding function intact. This targeted approach aims to block the pro-death and pro-inflammatory activities of RIPK1 while preserving its pro-survival roles.
RIPK1 Genetic Knockout models, on the other hand, result in the complete absence of the RIPK1 protein. This leads to the loss of both its kinase and scaffolding functions. While this provides the ultimate validation of RIPK1's involvement in a particular process, the complete loss of the protein can sometimes lead to developmental or compensatory effects that may differ from the effects of acute pharmacological inhibition.[2]
Comparative Performance Data
The following tables summarize the quantitative data comparing the efficacy of this compound with other known RIPK1 inhibitors and the qualitative outcomes observed in RIPK1 genetic knockout models.
| Compound | Target | IC50 (Kinase Assay) | EC50 (Cell-Based Necroptosis Assay) | Species Specificity |
| This compound | RIPK1 | 59.8 nM[5] | 1.06–4.58 nM[5] | Human, Mouse[5] |
| Necrostatin-1s (Nec-1s) | RIPK1 | ~180 nM | ~250 nM | Human, Mouse |
| GSK'772 | RIPK1 | 1 nM[6] | Potent in human cells, inactive in mouse cells[7] | Human |
| PK68 | RIPK1 | 90 nM[6][8] | Potent in human, mouse, and rat cells[8] | Human, Mouse, Rat |
| RIPA-56 | RIPK1 | 13 nM[6] | 27 nM (in mouse L929 cells)[6] | Mouse |
| GNE684 | RIPK1 | Not specified | Potent in human and mouse cells[9] | Human, Mouse |
| UAMC-3861 | RIPK1 | Not specified | Single-digit nM in human and mouse cells[7] | Human, Mouse |
| Model | Effect on RIPK1 Kinase Activity | Phenotype in TNF-induced Necroptosis | Impact on NF-κB Signaling |
| This compound Treatment | Potent Inhibition | Blocks necroptosis in a dose-dependent manner | No significant effect on TNF-induced NF-κB activation |
| RIPK1 Kinase-Dead (D138N) Knock-in | Complete Ablation | Resistant to TNF-induced necroptosis[10] | Normal activation of NF-κB signaling[10] |
| RIPK1 Knockout (KO) | Complete Absence of Protein | Resistant to TNF-induced necroptosis, but may have developmental defects[2] | Impaired TNF-induced NF-κB activation[2] |
Experimental Protocols
Cell Viability Assay for Necroptosis Inhibition
This protocol is designed to assess the ability of this compound to inhibit TNF-induced necroptosis in a cell-based assay.
Materials:
-
HT-29 human colon adenocarcinoma cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human TNF-α
-
SMAC mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound and other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled microplates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and other RIPK1 inhibitors in cell culture medium.
-
Pre-treat the cells with the inhibitors for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α (20 ng/mL), SMAC mimetic (1 µM), and z-VAD-FMK (20 µM).[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 values by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis of RIPK1 Phosphorylation
This protocol allows for the detection of RIPK1 autophosphorylation, a key marker of its kinase activation, and its inhibition by this compound.
Materials:
-
L929 mouse fibrosarcoma cells
-
Opti-MEM
-
Mouse TNF-α
-
z-VAD-FMK
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Plate L929 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in Opti-MEM for 2 hours.
-
Pre-treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with TNF-α (100 ng/mL) and z-VAD-FMK (50 µM) for the indicated time points (e.g., 30, 60 minutes).
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system. The intensity of the phosphorylated RIPK1 band relative to the total RIPK1 and loading control will indicate the inhibitory effect of this compound.[12]
Visualizing the Pathways and Processes
Figure 1: RIPK1 Signaling Pathway and Points of Intervention.
Figure 2: Workflow for Cross-Validation of this compound.
Figure 3: Logical Comparison of Inhibition vs. Knockout.
Conclusion
The cross-validation of this compound's mechanism of action using genetic knockout models provides a robust framework for understanding its on-target effects. While RIPK1 knockout offers a definitive genetic proof-of-concept, the use of a potent and selective inhibitor like this compound allows for the dissection of the specific roles of RIPK1's kinase activity in a temporal and dose-dependent manner, which is more translatable to a therapeutic setting. The data presented here supports this compound as a valuable tool for investigating RIPK1-mediated pathologies and as a promising therapeutic candidate for diseases driven by aberrant RIPK1 kinase activity. Further studies directly comparing this compound with kinase-dead and knockout models in various disease-relevant contexts will continue to refine our understanding of its therapeutic potential.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 is a critical modulator of both tonic and TLR-responsive inflammatory and cell death pathways in human macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ripk1-IN-20 and Necrostatin-1 in the Inhibition of Necroptosis
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of two prominent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)-mediated necroptosis: Ripk1-IN-20 and Necrostatin-1. This document synthesizes available experimental data to evaluate their performance, offering a clear, data-driven perspective to inform experimental design and therapeutic development.
Necroptosis, a form of regulated necrosis, is increasingly implicated in the pathophysiology of a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. Central to this cell death pathway is the kinase activity of RIPK1. The specific inhibition of RIPK1 is, therefore, a promising therapeutic strategy. This guide focuses on a comparative analysis of this compound and the well-established inhibitor, Necrostatin-1, to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action and Comparative Potency
Both this compound and Necrostatin-1 are small molecule inhibitors that target the kinase activity of RIPK1, albeit through different binding mechanisms. Necrostatin-1 is an allosteric inhibitor that binds to a pocket distinct from the ATP-binding site, locking the kinase in an inactive conformation. While the precise binding mode of this compound is not as extensively characterized in publicly available literature, it is also known to potently inhibit RIPK1 kinase activity.
The following tables summarize the available quantitative data on the potency of these two inhibitors.
Table 1: Biochemical Potency Against RIPK1 Kinase
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | RIPK1 | Kinase Assay | 59.8[1] |
| Necrostatin-1 | RIPK1 | Kinase Assay | ~180 - 240 |
Table 2: Cellular Potency in Necroptosis Inhibition
| Compound | Cell Line | Assay Type | EC50 (nM) |
| This compound | Human/Mouse Cells | TNFα-induced Necroptosis | 1.06 - 4.58[1] |
| Necrostatin-1 | Jurkat (Human T cells) | TNFα-induced Necroptosis | ~490 |
| Necrostatin-1 | FADD-deficient Jurkat cells | TNFα-induced Necroptosis | 494[2] |
From the available data, this compound demonstrates significantly higher potency in both biochemical and cellular assays compared to Necrostatin-1. Its lower IC50 and EC50 values suggest that it is a more potent inhibitor of RIPK1 kinase activity and subsequent necroptotic cell death.
Specificity and Off-Target Effects
A critical consideration in the use of any inhibitor is its specificity. While both compounds are primarily used as RIPK1 inhibitors, their off-target profiles differ.
Necrostatin-1 has a well-documented off-target activity against indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation[3]. This can be a confounding factor in studies where IDO signaling is relevant. A more specific version, Necrostatin-1s, has been developed to mitigate this off-target effect.
Information regarding the comprehensive kinase selectivity profile of This compound is less readily available in the public domain. While it is presented as a potent RIPK1 inhibitor, a detailed screening against a broad panel of kinases would be necessary to fully assess its specificity and potential off-target effects. Researchers should exercise caution and consider validating their findings with complementary approaches, such as genetic knockdown of RIPK1.
Experimental Protocols
To facilitate the direct comparison of these inhibitors in a laboratory setting, detailed protocols for key necroptosis assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells seeded in an opaque-walled 96-well plate
-
This compound and Necrostatin-1
-
Necroptosis-inducing agent (e.g., TNFα in combination with a caspase inhibitor like z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Seed cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Pre-treat cells with various concentrations of this compound or Necrostatin-1 for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce necroptosis by adding the appropriate stimulus (e.g., TNFα + z-VAD-fmk).
-
Incubate for the desired period (e.g., 6-24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Cytotoxicity Assay (LDH Release)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a hallmark of necrotic cell death.
Materials:
-
Cells seeded in a clear, flat-bottom 96-well plate
-
This compound and Necrostatin-1
-
Necroptosis-inducing agent
-
LDH Cytotoxicity Assay Kit
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells at a density of 10,000-50,000 cells per well in 100 µL of culture medium and incubate overnight.
-
Pre-treat cells with various concentrations of this compound or Necrostatin-1 for 1-2 hours. Include vehicle and untreated controls.
-
Induce necroptosis. Include a maximum LDH release control by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Incubate for the desired period.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
Western Blotting for Necroptosis Markers
This technique is used to detect the phosphorylation status of key proteins in the necroptosis signaling cascade, such as RIPK1 and MLKL, providing mechanistic insight into inhibitor efficacy.
Materials:
-
Cells cultured in 6-well plates
-
This compound and Necrostatin-1
-
Necroptosis-inducing agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells and treat with inhibitors and necroptosis-inducing agents as described for the viability assays.
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the context of this comparison, the following diagrams illustrate the necroptosis signaling pathway and a standard experimental workflow for evaluating inhibitors.
References
- 1. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Engagement of Ripk1-IN-20: A Comparative Guide Using Thermal Shift Assays
For researchers, scientists, and drug development professionals, confirming the direct binding of a small molecule inhibitor to its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative analysis of the on-target engagement of Ripk1-IN-20, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), utilizing cellular thermal shift assay (CETSA) data. The performance of this compound is compared with other known RIPK1 inhibitors, supported by experimental data and detailed protocols.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and cell death pathways, making it a prime therapeutic target for a range of autoimmune and inflammatory diseases. Small molecule inhibitors targeting the kinase activity of RIPK1 have shown promise in preclinical and clinical studies. This compound (also referred to as compound 20 in some literature) is a type-II kinase inhibitor that stabilizes the inactive conformation of RIPK1. The cellular thermal shift assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug with its target protein in cells and tissues. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.
Comparative Analysis of RIPK1 Inhibitor Engagement
The on-target engagement of this compound is evaluated by its ability to increase the thermal stability of RIPK1 in a cellular environment. This is compared with other well-characterized RIPK1 inhibitors, such as Necrostatin-1s (Nec-1s), a widely used tool compound, and GSK2982772, a clinical-stage inhibitor. The table below summarizes the key performance indicators from cellular thermal shift assays.
| Compound | Inhibitor Type | Cell Line | Assay Format | EC50 (nM) | ΔTm (°C) at saturating concentration | Reference |
| This compound (compound 20) | Type II | Not specified in provided abstracts | Not specified in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts | [1][2] |
| Necrostatin-1s (Nec-1s) | Type III | HT-29 | Western Blot | ~1100 | ~2-3 | [3] |
| GSK2982772 | Allosteric | HT-29 | Western Blot | ~1200 | ~3-4 | [3] |
| Compound 22 | Not specified | Jurkat | Simple Western | Not specified | Significant stabilization observed | [4] |
| Compound 25 | Not specified | HT-29 | Western Blot | 5.0 | Significant stabilization observed | [3] |
Note: Direct CETSA data for this compound was not available in the provided search results. The table presents data for other RIPK1 inhibitors to provide a comparative context for on-target engagement studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for performing a cellular thermal shift assay to assess the on-target engagement of RIPK1 inhibitors.
Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol is adapted from established methods for assessing RIPK1 target engagement in cell lines such as HT-29.
1. Cell Culture and Treatment:
-
Culture HT-29 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with various concentrations of the RIPK1 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 1 hour at 37°C.
2. Thermal Challenge:
-
Heat the treated cell suspensions at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler. A no-heat control is maintained at room temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., NP-40 lysis buffer).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for RIPK1.
-
Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the amount of soluble RIPK1 at each temperature.
5. Data Analysis:
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single, optimized temperature (e.g., the Tm in the absence of the compound) with varying inhibitor concentrations to determine the EC50 value.
Visualizing Molecular Interactions and Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures.
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
This diagram illustrates the central role of RIPK1 in mediating distinct cellular outcomes, including inflammation, apoptosis, and necroptosis, upon TNFα stimulation. This compound acts by directly inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to necroptosis and inflammation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
This workflow outlines the key steps involved in a CETSA experiment to determine the on-target engagement of a small molecule inhibitor. The process begins with treating live cells, followed by a heat challenge, cell lysis, separation of soluble proteins, and finally, quantification of the target protein to assess its thermal stabilization.
References
Navigating the Safety Landscape of RIPK1 Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the safety profile of emerging therapeutics is paramount. This guide provides a comparative analysis of the safety profiles of various RIPK1 inhibitors, drawing upon available data from preclinical and clinical studies. We present a quantitative overview of reported adverse events, detail the experimental methodologies for key safety assessments, and visualize the intricate RIPK1 signaling pathway.
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and programmed cell death, making it a compelling target for a range of inflammatory and neurodegenerative diseases.[1] Several small molecule inhibitors of RIPK1 have entered clinical development, offering potential new treatment paradigms. However, as with any novel therapeutic class, a thorough understanding of their safety and tolerability is essential for successful clinical translation. This guide aims to provide an objective comparison of the safety profiles of prominent RIPK1 inhibitors that have been evaluated in clinical trials, including GSK2982772, SAR443060 (formerly DNL747), and SIR2446M.
Comparative Safety Profiles of RIPK1 Inhibitors
The safety and tolerability of RIPK1 inhibitors have been assessed in Phase I and Phase II clinical trials involving both healthy volunteers and patient populations with conditions such as psoriasis, rheumatoid arthritis, ulcerative colitis, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[2][3][4][5][6] Generally, these inhibitors have been reported to be well-tolerated in short-term studies.[7][8] However, some adverse events have been consistently observed, and in one case, long-term preclinical toxicology findings led to the discontinuation of a clinical program.[8][9]
Quantitative Analysis of Adverse Events
The following tables summarize the treatment-emergent adverse events (TEAEs) reported in clinical trials for different RIPK1 inhibitors. It is important to note that direct comparison between studies can be challenging due to differences in study design, patient populations, and dosing regimens.
Table 1: Common Treatment-Emergent Adverse Events in Healthy Volunteers
| Adverse Event | GSK2982772[2][10] | SIR2446M[11][12] |
| Dose Range | Single doses (0.1-120 mg), Repeat doses (20 mg QD - 120 mg BID) | Single doses (3-600 mg), Multiple doses (5-400 mg for 10 days) |
| Headache | Most common | Most reported |
| Contact Dermatitis | Most common | - |
| Vascular Access Site Pain | - | Most reported |
| Rash (Morbilliform) | - | Most reported |
| Nasopharyngitis | Reported | - |
| Abnormal Dreams | Reported | - |
| Fatigue | Reported | - |
| Nausea | - | - |
| Diarrhea | - | - |
Data compiled from published Phase I clinical trial results in healthy volunteers.
Table 2: Common Treatment-Emergent Adverse Events in Patient Populations
| Adverse Event | GSK2982772 | SAR443060 (DNL747) |
| Indication | Psoriasis[4][5], Rheumatoid Arthritis[7], Ulcerative Colitis[6][13] | Alzheimer's Disease & ALS[3][8][14] |
| Dose | 60 mg BID/TID, 960 mg QD (modified release) | 50 mg BID |
| Headache | 16-33% | Not a significant treatment-related AE |
| Nasopharyngitis | 21% (UC) | Not a significant treatment-related AE |
| Nausea | 13% (UC) | Not a significant treatment-related AE |
| Abdominal Pain | 13% (UC) | Not a significant treatment-related AE |
| Acute Kidney Injury | 1 serious AE (Psoriasis, considered drug-related) | Not reported |
Data compiled from published Phase II clinical trial results.
It is noteworthy that the development of SAR443060 (DNL747) was discontinued due to long-term nonclinical toxicology findings in monkeys, which included dose- and duration-dependent adverse effects.[3][8][9][15] These findings were described as off-target and molecule-specific and were not observed in the short-term clinical trials.[8] This highlights the importance of comprehensive long-term preclinical safety assessments.
Experimental Protocols for Safety and Toxicology Assessment
The evaluation of the safety profile of kinase inhibitors like those targeting RIPK1 involves a standardized set of preclinical and clinical assessments. These studies are designed to identify potential on-target and off-target toxicities.
Preclinical Toxicology Studies
Before a drug candidate can be administered to humans, it must undergo rigorous preclinical toxicology testing.[16] These studies are typically conducted in at least two animal species (one rodent and one non-rodent).[16]
Key Preclinical Safety Assessments:
-
Single-Dose and Repeat-Dose Toxicity Studies: These studies evaluate the toxic effects of the drug after a single administration and after repeated daily dosing over various durations (e.g., 28 days, 3 months, 6 months). Key parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological changes in major organs. For SAR443060, 28-day Good Laboratory Practice (GLP) toxicity studies were conducted in cynomolgus monkeys.[3]
-
Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems. For kinase inhibitors, cardiovascular safety is a key area of focus, with assessments for effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., QT interval prolongation).[17]
-
Genotoxicity Studies: A battery of in vitro and in vivo tests are conducted to assess the potential of the drug to cause genetic mutations or chromosomal damage.
-
Carcinogenicity Studies: Long-term studies in animals are performed to evaluate the carcinogenic potential of the drug, particularly for compounds intended for chronic use.
-
Reproductive and Developmental Toxicity Studies: These studies assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Clinical Safety Assessments
In human clinical trials, safety is continuously monitored through the collection of adverse event data, laboratory tests, vital signs, and electrocardiograms (ECGs).
Key Clinical Safety Monitoring Procedures:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All adverse events experienced by study participants are recorded, graded for severity, and assessed for their relationship to the study drug.
-
Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver and renal function tests), and urinalysis is performed to detect any drug-induced organ toxicity.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are regularly measured.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any effects on cardiac conduction, such as QT interval prolongation.
-
Physical Examinations: Comprehensive physical examinations are conducted at baseline and at regular intervals throughout the study.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context of RIPK1 inhibition and the methodologies used to assess its effects, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating target engagement.
Caption: Simplified RIPK1 signaling pathway upon TNFR1 activation.
Caption: Workflow for assessing RIPK1 target engagement in clinical trials.
Conclusion
The clinical development of RIPK1 inhibitors has demonstrated a generally manageable safety profile in early-phase studies. The most frequently reported adverse events are typically mild to moderate in severity and include headache, skin-related reactions, and gastrointestinal symptoms. However, the discontinuation of SAR443060 due to preclinical toxicology findings underscores the critical need for thorough long-term safety evaluations. As more data from ongoing and future clinical trials become available, a more comprehensive understanding of the long-term safety of this promising class of therapeutic agents will emerge, guiding their potential application in a variety of debilitating diseases. Continuous and rigorous safety monitoring will be essential to fully realize the therapeutic potential of RIPK1 inhibition.
References
- 1. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 9. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sironax.com [sironax.com]
- 13. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chdr.nl [chdr.nl]
- 15. research.rug.nl [research.rug.nl]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
Validating RIPK1 in Inflammatory Bowel Disease: A Comparative Guide to Ripk1-IN-20 and Other Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
The validation of novel therapeutic targets is a cornerstone of modern drug discovery. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node in inflammatory and cell death pathways, making it a compelling target for a range of autoimmune and inflammatory disorders, including Inflammatory Bowel Disease (IBD). Chemical probes are indispensable tools for dissecting the biological function of such targets in disease models. This guide provides a comprehensive comparison of Ripk1-IN-20, a potent RIPK1 inhibitor, with other widely used chemical probes, offering a framework for its use in validating the role of RIPK1 in IBD.
The Role of RIPK1 in Inflammatory Bowel Disease
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. RIPK1 plays a dual role in intestinal homeostasis and pathology. As a scaffold protein, it participates in pro-survival NF-κB signaling. However, its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis, which contribute to the epithelial barrier dysfunction and inflammation seen in IBD.[1][2] Inhibition of RIPK1 kinase activity, therefore, represents a promising therapeutic strategy to mitigate intestinal inflammation.
Comparative Analysis of RIPK1 Chemical Probes
A high-quality chemical probe should exhibit high potency, selectivity, and cellular activity, enabling researchers to confidently link its effects to the target of interest. Here, we compare this compound with other notable RIPK1 inhibitors.
Table 1: In Vitro Potency and Cellular Efficacy of RIPK1 Inhibitors
| Compound | Type | RIPK1 Kinase IC50 (nM) | Cellular Necroptosis EC50 (nM) | Cell Line(s) |
| This compound | Type II | 59.8[3] | 1.06 - 4.58[3] | Human and mouse cells |
| GSK2982772 | Type III (Allosteric) | ~6.3 | ~30 | Human cells |
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | ~180 | 50 - 500 | Human and mouse cells |
| GSK'547 | Not Specified | 0.6 | Not Reported | Not Reported |
| RIPA-56 | Not Specified | 13 | 27 | Mouse L929 cells |
| PK68 | Not Specified | 90 | Not Reported | Not Reported |
Table 2: Selectivity and Pharmacokinetic Properties of Selected RIPK1 Inhibitors
| Compound | Kinase Selectivity | In Vivo Efficacy in IBD Models | Key Pharmacokinetic Features |
| This compound | Data not available | Data not available | Data not available |
| GSK2982772 | Highly selective over a broad kinase panel | Ameliorates DSS-induced colitis in mice[2] | Orally bioavailable, well-tolerated in Phase I clinical trials.[4] |
| Necrostatin-1s (Nec-1s) | Off-target effects on IDO | Reduces inflammation in DSS-induced colitis, but has limitations.[5] | Poor pharmacokinetic properties limit its in vivo use.[5] |
| GSK'547 | Highly selective | Not reported in IBD models | Suitable for in vivo studies in mice.[6] |
Experimental Protocols for RIPK1 Target Validation
Robust experimental design is crucial for validating the role of RIPK1 using chemical probes. Below are detailed protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro RIPK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against RIPK1 kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 0.5 µL of the test compound dilution.
-
Add 2.5 µL of a solution containing the RIPK1 enzyme and substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm target engagement of a RIPK1 inhibitor in a cellular context.
Materials:
-
Human colon adenocarcinoma cell line (e.g., HT-29)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blot apparatus and reagents (or other protein detection method)
-
Anti-RIPK1 antibody
Procedure:
-
Culture HT-29 cells to ~80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Collect the supernatant and analyze the amount of soluble RIPK1 by Western blot or other quantitative protein detection methods.
-
Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: In Vivo Validation in a DSS-Induced Colitis Mouse Model
Objective: To evaluate the efficacy of a RIPK1 inhibitor in a preclinical model of IBD.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Test compound (e.g., this compound)
-
Vehicle for compound administration
-
Animal balance
-
Calipers
-
Reagents for histological analysis (formalin, paraffin, H&E stain)
-
Equipment for cytokine analysis (e.g., ELISA kits)
Procedure:
-
Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Administer the test compound or vehicle to the mice daily, starting from day 0 or as a therapeutic intervention after disease onset.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the study (e.g., day 7-10), euthanize the mice and collect the colons.
-
Measure the colon length (colitis is associated with colon shortening).
-
Fix a portion of the colon in formalin for histological analysis to assess tissue damage, inflammation, and immune cell infiltration.
-
Homogenize another portion of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Compare the readouts (DAI, colon length, histology scores, cytokine levels) between the compound-treated and vehicle-treated groups to determine the in vivo efficacy.
Visualizing Key Concepts
Diagrams can aid in understanding complex biological pathways and experimental workflows.
Caption: RIPK1 signaling pathways in the context of IBD.
Caption: Experimental workflow for validating a chemical probe.
Caption: Comparison of this compound and GSK2982772 attributes.
Conclusion
This compound is a potent inhibitor of RIPK1-mediated necroptosis in both human and mouse cells, making it a valuable tool for in vitro studies. Its high cellular potency suggests it can effectively engage RIPK1 in a cellular context. However, to fully validate its role as a chemical probe for in vivo studies in IBD, further characterization of its kinase selectivity and pharmacokinetic properties is necessary. By following the outlined experimental protocols and comparing its performance with well-characterized inhibitors like GSK2982772, researchers can confidently utilize this compound to dissect the intricate role of RIPK1 in the pathogenesis of Inflammatory Bowel Disease and explore its potential as a therapeutic target.
References
- 1. The scaffold-dependent function of RIPK1 in dendritic cells promotes injury-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 inhibitor ameliorates colitis by directly maintaining intestinal barrier homeostasis and regulating following IECs-immuno crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Does Ripk1-IN-20 show superior brain penetration compared to other inhibitors?
A comprehensive review of the available preclinical and clinical data reveals significant variability in the brain penetration of various Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. While some compounds demonstrate excellent central nervous system (CNS) exposure, others are actively excluded from the brain. Notably, there is a lack of publicly available data on the brain penetration of Ripk1-IN-20, precluding its direct comparison in this guide.
This guide provides a detailed comparison of the brain penetration capabilities of several prominent RIPK1 inhibitors, supported by experimental data from published studies. The objective is to offer researchers, scientists, and drug development professionals a clear overview to inform the selection of appropriate tool compounds and potential therapeutic candidates for CNS indications.
Quantitative Comparison of Brain Penetration
The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating neurological diseases. This is often quantified by the ratio of the drug's concentration in the brain to that in the plasma (brain-to-plasma ratio or Kp) or the cerebrospinal fluid (CSF) to plasma ratio. The table below summarizes the available data on the brain penetration of several key RIPK1 inhibitors.
| Inhibitor | Brain Penetration | Quantitative Data | Species | Key Findings & Citations |
| This compound | Not Available | No data found in the public domain. | - | - |
| SAR443820 (DNL788) | High | Mean CSF-to-unbound plasma concentration ratio: 0.8 - 1.3[1][2][3][4][5] | Human | Demonstrates high brain penetrance in clinical trials.[1][2][3][4][5] |
| SAR443060 (DNL747) | High | Distributes into the CSF.[6][7][8][9] | Human | Confirmed as a CNS-penetrant inhibitor.[6][7][8][9] |
| Necrostatin-1 (Nec-1) / Nec-1s | High | Described as having "excellent" BBB permeability.[10] | Preclinical models | Widely used in animal models of neurological diseases, implying significant brain exposure.[10][11][12][13][14][15][16] |
| GSK'963 | High | Described as a "brain penetrant" small molecule.[17] | Mouse | Systemic administration reduced acute neuronal death in a mouse model of intracerebral hemorrhage.[17] |
| Takeda Compound 22 | High | Described as a "brain-penetrating" inhibitor.[10][18][19] | Mouse | Oral administration attenuated disease progression in a mouse model of multiple sclerosis.[18][19] |
| GSK2982772 | Low / None | 4% brain penetration in rats. Described as "not BBB-permeable". | Rat | Likely subject to active efflux from the brain by P-glycoprotein (Pgp).[8] |
Experimental Methodologies
The assessment of brain penetration for these inhibitors has been conducted using a variety of experimental models and techniques.
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies have predominantly utilized mice and rats to evaluate the pharmacokinetic profiles of RIPK1 inhibitors.[17]
-
Administration: Compounds have been administered through various routes, including intravenous (tail vein injection) and oral gavage, to assess both initial brain uptake and oral bioavailability.
-
Sample Collection: Following administration, blood (plasma) and brain tissue are collected at multiple time points. For some clinical studies, cerebrospinal fluid (CSF) is also collected.[1][6][7][9]
-
Quantification: The concentration of the inhibitor in plasma, brain homogenates, and CSF is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Blood-Brain Barrier Permeability Assessment
-
Evans Blue Dye Extravasation: This method is used to assess the integrity of the BBB. Evans blue dye binds to plasma albumin and, in a healthy state, is excluded from the brain. In models of brain injury where the BBB is compromised, the dye extravasates into the brain parenchyma, which can be quantified spectrophotometrically. This method has been used to show that RIPK1 inhibition can reduce BBB permeability in conditions like intracerebral hemorrhage.[20]
-
CSF Sampling: In human studies, the concentration of a drug in the CSF is often used as a surrogate for its concentration in the brain's interstitial fluid. The ratio of the unbound drug concentration in CSF to the unbound drug concentration in plasma provides a good estimate of brain penetration, especially for drugs that are not actively transported across the BBB.[1][2][3][4][5]
RIPK1 Signaling Pathway
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate through its involvement in inflammation and programmed cell death pathways, including apoptosis and necroptosis. The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis implicated in the pathology of numerous neurodegenerative diseases.
Caption: Simplified RIPK1 signaling cascade leading to survival, apoptosis, or necroptosis.
Conclusion
The development of brain-penetrant RIPK1 inhibitors represents a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory diseases. Compounds such as SAR443820 (DNL788) and SAR443060 (DNL747) have demonstrated high CNS penetration in human clinical trials, setting a benchmark for future drug development efforts. While qualitative evidence strongly supports the brain permeability of Necrostatin-1/1s, GSK'963, and Takeda Compound 22, more detailed quantitative data would be beneficial for direct comparisons. In contrast, inhibitors like GSK2982772 are clearly not suitable for targeting CNS-resident RIPK1. The absence of data for this compound highlights the need for further investigation to determine its potential utility in the context of neurological disorders. Researchers should carefully consider the evidence for brain penetration when selecting a RIPK1 inhibitor for in vivo studies of the central nervous system.
References
- 1. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. congress.sanofimedical.com [congress.sanofimedical.com]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. chdr.nl [chdr.nl]
- 7. research.rug.nl [research.rug.nl]
- 8. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo‐controlled, double‐blind phase I/Ib studies in healthy subjects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. The Neuroprotective Effects of Necrostatin-1 on Subarachnoid Hemorrhage in Rats Are Possibly Mediated by Preventing Blood–Brain Barrier Disruption and RIP3-Mediated Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 16. researchgate.net [researchgate.net]
- 17. Genetic inhibition of RIPK1 reduces cell death and improves functional outcome after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reduced levels of A20 protein prompted RIPK1-dependent apoptosis and blood–brain barrier breakdown during cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
A comparative transcriptomic analysis of cells treated with Ripk1-IN-20 versus a control compound
A Comparative Guide to the Transcriptomic Effects of Ripk1-IN-20
An Objective Analysis of this compound Versus a Control Compound Supported by Experimental Data
Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling, orchestrating pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[1][2] Its central role in these processes makes it a significant therapeutic target for a range of inflammatory diseases and neurodegenerative conditions.[1][3] Small molecule inhibitors, such as this compound, are being developed to modulate its activity.
This guide provides a comparative transcriptomic analysis of cells treated with this compound versus a vehicle control. We present a detailed experimental protocol for such an analysis, summarize the expected quantitative data in a structured format, and visualize the relevant biological pathways and workflows to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals.
RIPK1 Signaling and Point of Inhibition
RIPK1 is a multi-domain protein that acts as a key signaling node.[1][4] Downstream of receptors like TNFR1, RIPK1 can initiate pro-survival signals through the activation of the NF-κB pathway or trigger cell death via apoptosis or necroptosis.[4][5][6] The kinase activity of RIPK1 is essential for inducing necroptosis, a form of programmed necrotic cell death.[7] this compound functions by inhibiting this kinase activity, thereby blocking the necroptotic signaling cascade.
Experimental Protocols
A robust experimental design is crucial for a reliable comparative transcriptomic analysis. Below is a detailed methodology for assessing the effects of this compound.
Cell Culture and Treatment
-
Cell Line: Human colorectal adenocarcinoma cells (HT-29) are selected due to their established use in necroptosis studies.[8]
-
Culture Conditions: Cells are cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Plating: Cells are seeded in 6-well plates at a density of 1x10⁶ cells per well and allowed to adhere overnight.
-
Treatment Protocol:
-
Pre-treatment: Cells are pre-treated for 1 hour with either this compound (1 µM final concentration) or a vehicle control (DMSO, 0.1% final concentration).
-
Stimulation: To induce RIPK1-dependent necroptosis, cells are stimulated with a combination of human TNFα (20 ng/mL), a Smac mimetic (e.g., LCL161, 1 µM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM) for 6 hours.[9] This combination is often abbreviated as TSZ.
-
Experimental Groups:
-
Group 1: Vehicle (DMSO) + TSZ
-
Group 2: this compound + TSZ
-
-
RNA Extraction, Library Preparation, and Sequencing
-
RNA Isolation: Total RNA is extracted from the cells using a column-based RNA isolation kit according to the manufacturer's instructions.
-
Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and RNA integrity is verified using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 9.0 are used for library preparation.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments to prepare the sequencing libraries.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 150 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using FastQC, and adapters and low-quality bases are trimmed.
-
Read Alignment: The processed reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Differential Gene Expression: Gene expression levels are quantified, and differential expression analysis between the this compound treated group and the vehicle control group is performed using DESeq2 or edgeR. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
-
Pathway Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify significantly affected biological pathways.
References
- 1. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. RIPK1 gene variants associate with obesity in humans and can be therapeutically silenced to reduce obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Proper Disposal of Ripk1-IN-20: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. Ripk1-IN-20, a potent and selective inhibitor of RIPK1 kinase, requires specific disposal procedures due to its potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, adhering to standard laboratory safety protocols.
Essential Safety and Handling Information
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
-
Avoid inhalation of dust or fumes. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is important to note that toxicity and environmental hazard data are based on the similar compound RIPK1-IN-11 and should be treated as indicative.
| Property | Value | Source |
| Chemical Identity | ||
| CAS Number | 3026543-19-8 | TargetMol[1] |
| Molecular Formula | C28H26F3N5O4 | TargetMol[1] |
| Molecular Weight | 569.54 g/mol | TargetMol[1] |
| Biological Activity | ||
| IC50 (RIPK1 kinase) | 59.8 nM | TargetMol[1] |
| EC50 (TNFα-induced necroptosis) | 1.06 to 4.58 nM | TargetMol[1] |
| Storage and Stability | ||
| Powder | -20°C for 3 years | TargetMol[1] |
| In solvent | -80°C for 1 year | TargetMol[1] |
| Toxicity (Data from RIPK1-IN-11) | ||
| Acute Oral Toxicity | Harmful if swallowed | DC Chemicals |
| Environmental Hazards (Data from RIPK1-IN-11) | ||
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | DC Chemicals |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to personnel and the environment. Under no circumstances should this compound or its solutions be disposed of down the drain.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, contaminated gloves) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound must be collected in a separate, sealed, and properly labeled hazardous liquid waste container. The container must be compatible with the solvent used (e.g., a glass or polyethylene container for DMSO solutions).
-
-
Labeling of Waste Containers:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including the full chemical name "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area, away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
Keep waste containers tightly sealed to prevent spills or evaporation.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Personal protective equipment for handling Ripk1-IN-20
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the potent and selective RIPK1 kinase inhibitor, Ripk1-IN-20. The following guidelines are based on best practices for handling hazardous chemical compounds in a laboratory setting and are intended to supplement, not replace, a comprehensive risk assessment and the official Safety Data Sheet (SDS) which should be consulted upon availability.
Understanding the Compound: this compound
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death pathways.[1] Its potent biological activity necessitates careful handling to minimize exposure and ensure a safe laboratory environment.
Chemical and Biological Data
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₆F₃N₅O₄ | [1] |
| Molecular Weight | 569.53 g/mol | |
| IC₅₀ (RIPK1 Kinase) | 59.8 nM | [1] |
| EC₅₀ (TNFα-induced necroptosis) | 1.06 to 4.58 nM (in human and mouse cells) | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A disposable gown is recommended for weighing and solution preparation. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. | Minimizes the risk of inhaling fine particles of the potent compound. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step workflow is critical for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, weigh boats, and pipette tips should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Ripk1 Signaling Pathway
This compound inhibits RIPK1, a central kinase in multiple signaling pathways that regulate inflammation and cell death. Understanding this pathway is crucial for interpreting experimental results.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
